molecular formula C14H22N2 B581853 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 1354621-59-2

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B581853
CAS No.: 1354621-59-2
M. Wt: 218.344
InChI Key: NVKDDQBZODSEIN-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative of significant importance in pharmaceutical research and development. Its primary research value lies in its role as a critical synthetic intermediate and a certified reference material for impurity profiling in the production of Janus kinase (JAK) inhibitors . The precise stereochemical configuration of the (3S,4S)-enantiomer is essential for ensuring the quality and efficacy of drug substances, making this compound a vital tool for analytical method development and validation . Researchers utilize this amine extensively in the synthesis and quality control of therapeutics for autoimmune and inflammatory diseases, such as Tofacitinib . It is instrumental in studies aimed at process optimization and in regulatory submissions, including Abbreviated New Drug Applications (ANDA), where it is used to establish impurity limits and conduct toxicity studies as per FDA and other pharmacopoeial guidelines . This product is intended for research use only and is not for personal or veterinary use.

Properties

IUPAC Name

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral organic compound featuring a substituted piperidine ring. Its significance in the pharmaceutical landscape primarily stems from its classification as a potential impurity in the manufacturing of Tofacitinib, a Janus kinase (JAK) inhibitor. A thorough understanding of its structure, synthesis, and characterization is crucial for quality control and regulatory compliance in the production of Tofacitinib. This guide provides a comprehensive technical overview of the structural analysis of this specific stereoisomer.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂PubChem[1]
Molecular Weight 218.34 g/mol PubChem[1]
CAS Number 1354621-59-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, Tofacitinib Impurity 66PubChem[1]
Appearance Solid (predicted)Sigma-Aldrich
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Stereochemistry

While a specific, detailed synthetic protocol for the (3S,4S) enantiomer is not extensively documented in publicly available literature, its synthesis can be inferred from the well-established routes for its enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of Tofacitinib. The synthesis generally involves the construction of the disubstituted piperidine ring with precise stereochemical control.

A representative synthetic approach is outlined below. It is important to note that achieving the (3S,4S) stereochemistry would necessitate the use of the appropriate chiral starting materials or chiral resolution techniques at a suitable stage.

G cluster_synthesis Representative Synthetic Pathway start Chiral Precursor step1 Piperidine Ring Formation start->step1 step2 Introduction of Benzyl Group step1->step2 step3 Introduction of Methylamino Group step2->step3 step4 Stereoselective Reduction / Resolution step3->step4 product (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine step4->product

A representative synthetic pathway for the target compound.

Structural Elucidation: Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including the stereochemical relationship between the substituents on the piperidine ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • The chemical shifts (δ) of the protons on the piperidine ring, the benzyl group, and the methyl groups, as well as their coupling constants (J), will provide information about their connectivity and relative stereochemistry. The cis relationship of the substituents at the 3 and 4 positions is a key feature to confirm.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • This provides information on the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the protonated molecule is approximately 219.18.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the compound and can also be used for chiral separations to confirm the enantiomeric purity.

Protocol:

  • Column: A C18 reversed-phase column is typically used for purity analysis. For chiral analysis, a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically used.

  • Analysis: The retention time is characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration and is used to determine purity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.

G cluster_workflow Structural Analysis Workflow sample Sample of (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine hplc HPLC Analysis (Purity & Chiral Purity) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) sample->ms data_analysis Data Interpretation and Structural Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis

A logical workflow for the structural analysis of the target compound.

Conclusion

The structural analysis of this compound is a critical aspect of ensuring the quality and safety of Tofacitinib. While this compound is primarily known as a process-related impurity, a thorough understanding of its synthesis and characterization is essential for its use as a reference standard in analytical method development and validation. The methodologies outlined in this guide provide a robust framework for the comprehensive structural elucidation of this and other related chiral piperidine derivatives. The lack of extensive public data on this specific enantiomer highlights the importance of in-house characterization and the use of certified reference materials for accurate and reliable analysis in a drug development and manufacturing setting.

References

In-Depth Technical Guide on the Physicochemical Properties of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chiral amine (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering critical data and standardized methodologies for the characterization of this and similar piperidine derivatives. Piperidine scaffolds are integral to numerous pharmaceuticals, and a thorough understanding of their physicochemical characteristics is paramount for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

Core Physicochemical Data

While extensive experimental data for this specific stereoisomer is not widely published, a combination of computed descriptors and data from chemical databases provides a solid baseline for its molecular properties. The following tables summarize the available quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties [3]

IdentifierValue
IUPAC Name This compound
CAS Number 1354621-59-2
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Exact Mass 218.1783 Da
Canonical SMILES C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2
InChI Key NVKDDQBZODSEIN-GXTWGEPZSA-N

Table 2: Computed Physicochemical Properties [3]

PropertyValueNotes
XLogP3 2.3A measure of lipophilicity (octanol-water partition coefficient).
Topological Polar Surface Area (TPSA) 15.3 ŲPredicts transport properties such as membrane permeability.
Hydrogen Bond Donors 1The secondary amine group.
Hydrogen Bond Acceptors 2The two nitrogen atoms.
Rotatable Bond Count 3Indicates molecular flexibility.

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental protocols that can be employed to empirically determine the key physicochemical properties of this compound. These methods are fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic behavior.[4][5]

Determination of pKa (Ionization Constant)

The basicity of the amine functional groups is a critical determinant of solubility and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[6]

Methodology: Potentiometric Titration [6][7]

  • Sample Preparation : Accurately weigh and dissolve a sample of the compound (or its salt form, e.g., dihydrochloride[8]) in deionized water or a co-solvent system (e.g., water/ethanol) if solubility is limited.

  • Titration Setup : Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration : Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting from the free base, or a strong base (e.g., 0.1 M NaOH) if starting from the salt.

  • Data Acquisition : Record the pH of the solution after each incremental addition of the titrant, generating a titration curve (pH vs. volume of titrant).

  • Analysis : The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a diamine, two equivalence points and corresponding pKa values may be observed. The data can be analyzed using graphical methods (e.g., first or second derivative plots) to accurately identify the inflection points.

Measurement of Solubility

Aqueous solubility is a crucial factor influencing drug absorption and bioavailability.[9] The shake-flask method is a standard approach for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Sample Preparation : Add an excess amount of the compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification : Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis : The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins.[10] It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Methodology: Shake-Flask Octanol-Water Partitioning

  • System Preparation : Pre-saturate n-octanol with buffered aqueous solution (at the desired pH, e.g., 7.4 for LogD) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning : Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration : Vigorously shake the mixture for a set period, followed by a settling period to allow for complete phase separation. Centrifugation can be used to expedite this process.

  • Quantification : Determine the concentration of the compound in both the aqueous and the n-octanol phases using an appropriate analytical method like HPLC-UV or LC-MS.

  • Calculation : The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualized Workflows

Physicochemical Profiling in Drug Discovery

The characterization of a drug candidate like this compound is a critical component of the early drug discovery process.[11] The following workflow illustrates how the determination of physicochemical properties integrates into the broader screening cascade, guiding the selection of candidates with favorable drug-like properties.

G cluster_0 Synthesis & Identification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Screening cluster_3 Decision Making Synthesis Compound Synthesis (e.g., Reductive Amination) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification pKa pKa Determination (Potentiometry) Purification->pKa Solubility Aqueous Solubility (Shake-Flask @ pH 7.4) pKa->Solubility Lipophilicity Lipophilicity (LogD) (Octanol-Water Partition) pKa->Lipophilicity Permeability Permeability Assay (e.g., PAMPA) pKa->Permeability Solubility->Permeability Lipophilicity->Permeability DataAnalysis Data Analysis & SAR Modeling Permeability->DataAnalysis MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) MetabolicStability->DataAnalysis PlasmaBinding Plasma Protein Binding PlasmaBinding->DataAnalysis GoNoGo Go/No-Go Decision for In Vivo Studies DataAnalysis->GoNoGo

Caption: Workflow for physicochemical profiling of a drug candidate.

This guide provides essential data and methodologies for the scientific evaluation of this compound. A rigorous application of these protocols will enable researchers to build a robust data package, facilitating informed decision-making in the progression of this and related compounds through the drug discovery pipeline.

References

An In-depth Technical Guide to the Synthesis of Chiral 1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the chiral molecule 1-benzyl-N,4-dimethylpiperidin-3-amine. This compound is a critical intermediate in the production of various pharmaceuticals, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. The synthesis of this specific chiral amine, particularly the desired (3R,4R)-enantiomer, presents significant stereochemical challenges. This document details the prevalent methodologies, including chiral resolution and asymmetric synthesis, offering a comparative analysis of their efficiency and practicality.

Core Synthesis Strategies

The stereoselective synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine predominantly follows two strategic pathways:

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of the target amine, followed by separation of the desired enantiomer using a chiral resolving agent. This method is widely documented in patent literature for the industrial production of Tofacitinib intermediates.

  • Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer, thereby avoiding the need for a resolution step. While potentially more efficient in terms of atom economy, the development of a highly stereoselective and scalable asymmetric synthesis can be challenging.

Below is a detailed exploration of these pathways, including experimental protocols and a comparative analysis of their quantitative data.

Pathway 1: Chiral Resolution of Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine

This pathway commences with the synthesis of a racemic mixture of cis-1-benzyl-N,4-dimethylpiperidin-3-amine, which is then resolved to isolate the desired (3R,4R)-enantiomer. A common resolving agent for this separation is di-p-toluoyl-L-tartaric acid (L-DTTA).

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine N-(4-methylpyridin-3-yl)acetamide N-(4-methylpyridin-3-yl)acetamide 3-Amino-4-methylpyridine->N-(4-methylpyridin-3-yl)acetamide Ac₂O or AcCl 1-benzyl-3-acetamido-4-methylpyridinium halide 1-benzyl-3-acetamido-4-methylpyridinium halide N-(4-methylpyridin-3-yl)acetamide->1-benzyl-3-acetamido-4-methylpyridinium halide BnBr or BnCl N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide 1-benzyl-3-acetamido-4-methylpyridinium halide->N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide NaBH₄ 1-benzyl-4-methylpiperidin-3-one 1-benzyl-4-methylpiperidin-3-one N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide->1-benzyl-4-methylpiperidin-3-one Acid Hydrolysis rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine 1-benzyl-4-methylpiperidin-3-one->rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine Reductive Amination (MeNH₂, NaBH(OAc)₃) (3R,4R)-amine-L-DTTA salt (3R,4R)-amine-L-DTTA salt rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine->(3R,4R)-amine-L-DTTA salt L-DTTA (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (3R,4R)-amine-L-DTTA salt->(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Base

Caption: Chiral Resolution Pathway for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocols for Pathway 1

Step 1: Synthesis of N-(4-methylpyridin-3-yl)acetamide

  • To a solution of 3-amino-4-methylpyridine in a suitable solvent such as dichloromethane or toluene, add acetyl chloride or acetic anhydride dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed at room temperature for several hours.

  • Upon completion, the reaction mixture is typically worked up by neutralization with a base (e.g., sodium hydroxide solution) and extraction of the product into an organic solvent.

  • The organic layer is then concentrated to yield N-(4-methylpyridin-3-yl)acetamide.

Step 2: Synthesis of 1-benzyl-3-acetamido-4-methylpyridinium halide

  • The N-(4-methylpyridin-3-yl)acetamide is dissolved in a solvent like acetone or toluene.

  • Benzyl chloride or benzyl bromide is added, and the mixture is heated (e.g., 70-80 °C) for several hours to facilitate the quaternization of the pyridine nitrogen.

  • The product, a pyridinium salt, often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Step 3: Synthesis of N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide

  • The pyridinium salt from the previous step is suspended in a solvent mixture, typically methanol and water.

  • Sodium borohydride is added portion-wise at a low temperature to reduce the pyridinium ring to a tetrahydropyridine.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • After completion, the product is extracted into an organic solvent.

Step 4: Synthesis of 1-benzyl-4-methylpiperidin-3-one

  • The N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide is subjected to acidic hydrolysis (e.g., using hydrochloric acid) to remove the acetyl group and hydrolyze the enamine functionality to a ketone.

  • The reaction mixture is heated to ensure complete conversion.

  • After cooling, the pH is adjusted with a base, and the ketone product is extracted.

Step 5: Synthesis of rac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine

  • To a solution of 1-benzyl-4-methylpiperidin-3-one in a solvent like methanol or toluene, a solution of methylamine is added.

  • A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is then added, and the reaction is stirred at room temperature.

  • The reaction is a reductive amination that primarily yields the cis diastereomer.

  • Work-up involves quenching the reaction, extraction, and purification to obtain the racemic cis-amine.

Step 6: Chiral Resolution

  • The racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine is dissolved in a suitable solvent, such as methanol or isopropanol.

  • A solution of di-p-toluoyl-L-tartaric acid (L-DTTA) in the same solvent is added.

  • The mixture is heated to reflux to ensure complete salt formation and then slowly cooled to allow for the selective crystallization of the diastereomeric salt of the (3R,4R)-enantiomer.

  • The crystalline salt is collected by filtration.

  • The resolved (3R,4R)-amine is then liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting the free amine into an organic solvent.

Pathway 2: Asymmetric Synthesis

An alternative strategy involves the asymmetric synthesis of the chiral piperidine core, which can then be further functionalized to yield the target molecule. One such approach could start from a chiral precursor or employ a chiral catalyst to induce stereoselectivity. A hypothetical pathway starting from a chiral building block is outlined below.

G cluster_0 Asymmetric Synthesis Chiral Precursor Chiral Precursor Chiral Piperidone Intermediate Chiral Piperidone Intermediate Chiral Precursor->Chiral Piperidone Intermediate Multi-step sequence Chiral Amine Precursor Chiral Amine Precursor Chiral Piperidone Intermediate->Chiral Amine Precursor Stereoselective Amination (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Chiral Amine Precursor->(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine N-methylation & N-benzylation

Caption: Conceptual Asymmetric Synthesis Pathway.

While conceptually more direct, the practical implementation of a scalable and highly enantioselective synthesis for this specific molecule is a significant challenge and is less commonly reported in the context of large-scale production compared to the chiral resolution method.

Quantitative Data Summary

The efficiency of a synthesis pathway is best evaluated through a comparison of quantitative metrics such as yield and enantiomeric excess (e.e.). The following table summarizes typical data for the chiral resolution pathway, which is more extensively documented.

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Pathway 1: Chiral Resolution
Racemic Synthesisrac-cis-1-benzyl-N,4-dimethylpiperidin-3-amine50-60 (overall)N/A[1]
Chiral Resolution(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine L-DTTA salt~40 (from racemic amine)>99[1]
Liberation of Free Amine(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine>95>99[1]

Note: Yields can vary significantly based on reaction scale and specific conditions.

Conclusion

The synthesis of chiral 1-benzyl-N,4-dimethylpiperidin-3-amine, a key building block in modern pharmaceuticals, is a well-established process. The dominant industrial route relies on the synthesis of a racemic mixture followed by a highly effective chiral resolution using di-p-toluoyl-L-tartaric acid. This method has proven to be robust and scalable, consistently delivering the desired (3R,4R)-enantiomer in high purity and enantiomeric excess. While asymmetric synthesis presents an attractive alternative with the potential for improved efficiency, the development of a commercially viable process for this specific target molecule remains an area of ongoing research. For drug development professionals, a thorough understanding of these synthetic pathways is crucial for process optimization, cost management, and ensuring the quality of the final active pharmaceutical ingredient.

References

Potential stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-N,4-dimethylpiperidin-3-amine is a substituted piperidine derivative with two chiral centers, giving rise to a set of four potential stereoisomers. The spatial arrangement of the substituents on the piperidine ring significantly influences the molecule's three-dimensional conformation and, consequently, its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine, including their nomenclature, structural relationships, and key physicochemical data. Furthermore, it outlines a general synthetic and analytical workflow for the separation and characterization of these stereoisomers, which is critical for drug development and medicinal chemistry applications.

Introduction to Stereoisomerism in 1-Benzyl-N,4-dimethylpiperidin-3-amine

The molecular structure of 1-Benzyl-N,4-dimethylpiperidin-3-amine contains two stereogenic centers at the C3 and C4 positions of the piperidine ring. This results in the existence of four possible stereoisomers, which can be classified into two pairs of enantiomers. The relative configuration of the methyl group at C4 and the methylamino group at C3 determines whether the diastereomer is cis or trans.

  • Chiral Centers: C3 and C4 of the piperidine ring.

  • Number of Stereoisomers: 22 = 4

  • Diastereomeric Pairs: cis and trans

  • Enantiomeric Pairs: (3R,4R) / (3S,4S) and (3R,4S) / (3S,4R)

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][2] However, the axial or equatorial positioning of the substituents can be influenced by various factors, including steric hindrance and intramolecular interactions, potentially leading to the existence of boat conformations in equilibrium.[2][3] A thorough conformational analysis is crucial for understanding the structure-activity relationship of each stereoisomer.

Stereoisomer Identification and Physicochemical Data

The four stereoisomers of 1-Benzyl-N,4-dimethylpiperidin-3-amine are distinct chemical entities with unique spatial arrangements. The following table summarizes key identification and physicochemical data for the known stereoisomers, compiled from various sources.

Stereoisomer Relative Configuration Absolute Configuration CAS Number Molecular Formula Molecular Weight ( g/mol ) Synonyms
Pair 1 cis(3R,4R)1062580-52-2 (dihydrochloride)C₁₄H₂₂N₂218.34(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine[4][5]
cis(3S,4S)477600-69-4C₁₄H₂₂N₂218.34(3S,4S)-1-Benzyl-N,4-dimethyl piperidin-3-amine[6][7]
Pair 2 trans(3S,4R)Not specifiedC₁₄H₂₂N₂218.34(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine[8]
trans(3R,4S)Not specifiedC₁₄H₂₂N₂218.34(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine[9]

Experimental Protocols

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

The following is a representative synthetic protocol for the preparation of a specific stereoisomer, based on available literature.[4]

Reaction Scheme:

1-benzyl-4-methyl-3-ketone piperidine + Methylamine → Imine intermediate

Imine intermediate + Sodium triacetoxyborohydride (NaBH(OAc)₃) → (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Procedure:

  • To a solution of 1-benzyl-4-methyl-3-ketone piperidine (100 mmol) in toluene, add titanium tetrachloride (TiCl₄, 1 mmol) and triethylamine (NEt₃, 1.5 mmol) at 35 °C.

  • Add a solution of methylamine (120 mmol) to the reaction mixture and stir for 4 hours.

  • Add sodium triacetoxyborohydride (1.5 mmol) and glacial acetic acid (2 mL).

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

  • The purified amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Separation and Analytical Characterization of Stereoisomers

The separation of the four stereoisomers typically requires chiral chromatography.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Enantiomers and diastereomers are separated based on their differential interactions with a chiral stationary phase (CSP).

  • Stationary Phases: Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve baseline separation.

  • Detection: UV detection is commonly employed.

3.2.2. Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and relative stereochemistry (cis vs. trans) of the separated isomers. Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of protons, aiding in the assignment of relative configurations.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chiroptical Methods:

    • Optical Rotation: Measures the rotation of plane-polarized light by a chiral molecule. Enantiomers will rotate light to an equal but opposite degree.

    • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. This technique can provide information about the absolute configuration of the stereoisomers.

  • X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of a crystalline sample.

Visualizations

Stereoisomeric Relationships

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers 3R,4R 3R,4R 3S,4S 3S,4S 3R,4R->3S,4S Enantiomers 3R,4S 3R,4S 3R,4R->3R,4S Diastereomers 3S,4R 3S,4R 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Caption: Relationship between the four stereoisomers.

Experimental Workflow for Stereoisomer Separation and Analysis

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis and Characterization start Racemic or Diastereomeric Mixture of 1-Benzyl-N,4-dimethylpiperidin-3-amine separation Chiral HPLC Separation start->separation iso1 Isolated Stereoisomer 1 separation->iso1 iso2 Isolated Stereoisomer 2 separation->iso2 iso3 Isolated Stereoisomer 3 separation->iso3 iso4 Isolated Stereoisomer 4 separation->iso4 analysis NMR, MS, Chiroptical Methods, X-ray Crystallography iso1->analysis iso2->analysis iso3->analysis iso4->analysis

Caption: Workflow for separation and analysis.

Conclusion

The presence of two chiral centers in 1-Benzyl-N,4-dimethylpiperidin-3-amine necessitates a thorough understanding and characterization of its four potential stereoisomers. The biological activity and pharmacokinetic profiles of these isomers can vary significantly. Therefore, the development of robust synthetic routes to stereochemically pure compounds, coupled with reliable analytical methods for their separation and characterization, is of paramount importance in the fields of medicinal chemistry and drug development. This guide provides a foundational overview to aid researchers in navigating the complexities of stereoisomerism in this important class of molecules.

References

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Synthesis and Historical Context as a Key Tofacitinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic intermediate of significant importance in the pharmaceutical industry. Its primary claim to notability is its role as a crucial building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound, inextricably linked to the development of Tofacitinib's manufacturing processes. Detailed experimental protocols for its synthesis, derived from key patents, are presented, alongside tabulated quantitative data to allow for easy comparison of various synthetic strategies. Furthermore, this document includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction: A History Forged in Drug Development

The discovery and history of this compound are not those of a standalone therapeutic agent but are intrinsically woven into the development of Tofacitinib. As medicinal chemists honed in on the therapeutic potential of Tofacitinib, the challenge for process chemists became the development of a scalable, efficient, and stereoselective synthesis. The core of this challenge lay in the construction of the chiral 3-amino-4-methylpiperidine scaffold.

Early synthetic routes often involved the preparation of a racemic mixture of the cis-diastereomer, cis-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by chiral resolution to isolate the desired (3R,4R)-enantiomer, which is the direct precursor to Tofacitinib. The (3S,4S)-enantiomer, the subject of this guide, is the other enantiomer resulting from this resolution. While not directly used in the final Tofacitinib molecule, its synthesis and separation are integral to obtaining the enantiomerically pure (3R,4R) form. Therefore, understanding the synthesis of the (3S,4S)-enantiomer is fundamental to understanding the complete manufacturing process of Tofacitinib.

This guide will focus on a common and illustrative synthetic approach: the synthesis of the racemic cis-isomer followed by its enantiomeric resolution.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine and the subsequent resolution to obtain the (3S,4S)-enantiomer, as compiled from various patented processes.

Table 1: Synthesis of Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
13-Bromo-4-methylpyridineMethylamineN,4-Dimethylpyridin-3-amine--CN112250615A[1]
2N,4-Dimethylpyridin-3-amineAcetic anhydrideN-(4-Methylpyridin-3-yl)acetamide--CN112250615A[1]
3N-(4-Methylpyridin-3-yl)acetamideH2, PtO2cis-N-(4-Methylpiperidin-3-yl)acetamide--CN112250615A[1]
4cis-N-(4-Methylpiperidin-3-yl)acetamideBenzaldehyde, H2, Pd/Ccis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide--CN112250615A[1]
5cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamideHClcis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideHighHighCN112250615A[1]

Table 2: Enantiomeric Resolution of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

Resolving AgentEnantiomer IsolatedSolventEnantiomeric Purity (%)Reference
2,3-Dibenzoyl-L-tartaric acid(3S,4S)-enantiomer saltMethanol>99EP3078665A1[2]
2,3-Di-p-toluoyl-L-tartaric acid(3S,4S)-enantiomer saltNot specifiedHighEP3078665A1[2]

Experimental Protocols

The following are detailed experimental protocols derived from the patent literature for the synthesis of racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine and its subsequent resolution.

Synthesis of Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

This synthesis is a multi-step process starting from 3-bromo-4-methylpyridine, as outlined in patent CN112250615A.[1]

Step 1: Synthesis of N,4-Dimethylpyridin-3-amine

  • To a solution of 3-bromo-4-methylpyridine in a suitable solvent (e.g., water, methanol, ethanol), an aqueous or alcoholic solution of methylamine is added.

  • The reaction mixture is heated under pressure in a sealed vessel.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method (e.g., distillation or chromatography) to yield N,4-dimethylpyridin-3-amine.

Step 2: Synthesis of N-(4-Methylpyridin-3-yl)acetamide

  • N,4-Dimethylpyridin-3-amine is dissolved in a suitable solvent (e.g., dichloromethane, toluene).

  • A protecting group precursor, such as acetic anhydride or di-tert-butyl dicarbonate, is added.

  • The reaction is stirred at room temperature until completion.

  • The product, N-(4-methylpyridin-3-yl)acetamide, is isolated after an aqueous work-up and solvent evaporation.

Step 3: Catalytic Hydrogenation to cis-N-(4-Methylpiperidin-3-yl)acetamide

  • N-(4-Methylpyridin-3-yl)acetamide is dissolved in an alcoholic solvent (e.g., methanol, ethanol).

  • A hydrogenation catalyst, such as platinum oxide (PtO2), is added.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the cis-N-(4-methylpiperidin-3-yl)acetamide.

Step 4: Reductive Amination to cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide

  • cis-N-(4-Methylpiperidin-3-yl)acetamide is dissolved in a suitable solvent (e.g., toluene, tetrahydrofuran, methanol).

  • Benzaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with Pd/C) are added.

  • The reaction is stirred until the starting material is consumed.

  • The product is isolated after an appropriate work-up.

Step 5: Deprotection and Salt Formation

  • cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide is treated with a strong acid, such as hydrochloric acid, in an organic solvent (e.g., methanol, ethanol, isopropanol).

  • This step removes the acetyl protecting group and forms the dihydrochloride salt of the final product.

  • The product, cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, precipitates from the solution and is collected by filtration.

Enantiomeric Resolution of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

The resolution of the racemic mixture is a critical step to obtain the enantiomerically pure (3S,4S)-isomer, as described in patent EP3078665A1.[2]

Step 1: Liberation of the Free Base

  • The racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is dissolved in water.

  • A base, such as sodium hydroxide or potassium carbonate, is added to adjust the pH to basic, liberating the free amine.

  • The free amine is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The organic layer is dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate) and the solvent is removed under reduced pressure.

Step 2: Diastereomeric Salt Formation

  • The racemic free base is dissolved in a suitable solvent, typically methanol.

  • A solution of a chiral resolving agent, such as 2,3-dibenzoyl-L-tartaric acid, in the same solvent is added.

  • The mixture is stirred, allowing for the selective precipitation of one of the diastereomeric salts. When using 2,3-dibenzoyl-L-tartaric acid, the salt of the (3S,4S)-enantiomer will preferentially crystallize.

Step 3: Isolation of the (3S,4S)-enantiomer Salt

  • The precipitated diastereomeric salt is collected by filtration.

  • The solid is washed with a small amount of cold solvent to remove impurities.

  • The resulting salt is of high enantiomeric purity (>99%).

Step 4: Liberation of the (3S,4S)-enantiomer Free Base

  • The isolated diastereomeric salt is treated with a base in a biphasic system (e.g., aqueous sodium hydroxide and dichloromethane) to liberate the enantiomerically pure this compound free base.

  • The organic layer containing the product is separated, dried, and the solvent is evaporated.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

Synthesis_of_Racemic_cis_Intermediate cluster_0 Synthesis of Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine N,4-Dimethylpyridin-3-amine N,4-Dimethylpyridin-3-amine 3-Bromo-4-methylpyridine->N,4-Dimethylpyridin-3-amine Methylamine N-(4-Methylpyridin-3-yl)acetamide N-(4-Methylpyridin-3-yl)acetamide N,4-Dimethylpyridin-3-amine->N-(4-Methylpyridin-3-yl)acetamide Ac2O cis-N-(4-Methylpiperidin-3-yl)acetamide cis-N-(4-Methylpiperidin-3-yl)acetamide N-(4-Methylpyridin-3-yl)acetamide->cis-N-(4-Methylpiperidin-3-yl)acetamide H2, PtO2 cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide cis-N-(4-Methylpiperidin-3-yl)acetamide->cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide PhCHO, Reductant Racemic_cis_Product cis-1-Benzyl-N,4-dimethyl- piperidin-3-amine Dihydrochloride cis-N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide->Racemic_cis_Product HCl

Synthetic pathway to racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

Enantiomeric_Resolution Racemic_cis_Free_Base Racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Diastereomeric_Salt Diastereomeric Salt of (3S,4S)-enantiomer Racemic_cis_Free_Base->Diastereomeric_Salt + Resolving Agent Resolving_Agent 2,3-Dibenzoyl-L-tartaric acid 3S4S_Enantiomer (3S,4S)-1-Benzyl-N,4-dimethyl- piperidin-3-amine Diastereomeric_Salt->3S4S_Enantiomer Base treatment 3R4R_Enantiomer (3R,4R)-enantiomer (in mother liquor) Diastereomeric_Salt->3R4R_Enantiomer Remains in solution

Enantiomeric resolution of the cis-isomer.

Conclusion

This compound stands as a testament to the intricate challenges and elegant solutions in modern pharmaceutical process chemistry. While not the enantiomer that proceeds to become the final active pharmaceutical ingredient, its synthesis and subsequent separation from its (3R,4R) counterpart are critical for the production of enantiomerically pure Tofacitinib. The synthetic routes, primarily developed and refined through extensive patent literature, highlight a range of chemical transformations from aromatic substitution and protection/deprotection strategies to stereoselective reductions and classical resolutions. This guide has provided a detailed look into these processes, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The continued optimization of these synthetic pathways remains an active area of research, driven by the need for more efficient, cost-effective, and environmentally benign methods for producing this life-changing medication.

References

Biological Activity Screening of Novel Chiral Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds, including over 40% of commercial pharmaceuticals.[1] Their stereochemistry often plays a pivotal role in their pharmacological activity, with different enantiomers exhibiting distinct binding affinities, efficacies, and metabolic profiles.[2] Consequently, the synthesis and biological evaluation of novel chiral amines are of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the core methodologies for screening the biological activity of novel chiral amines, including detailed experimental protocols, structured data presentation, and visualization of relevant signaling pathways and workflows.

General Screening Workflow

The biological activity screening of a novel chiral amine typically follows a hierarchical approach, starting with broad-spectrum primary assays and progressing to more specific secondary and mechanistic studies for promising candidates. This tiered strategy ensures an efficient allocation of resources and a systematic evaluation of the compound's therapeutic potential.

Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization a Compound Synthesis (Novel Chiral Amine) b High-Throughput Screening (HTS) (e.g., Cytotoxicity, Antimicrobial) a->b c Dose-Response Assays (IC50 / MIC Determination) b->c d Secondary / Orthogonal Assays c->d e Target Identification & Pathway Analysis d->e f Enzyme Inhibition Assays e->f g Structure-Activity Relationship (SAR) Studies f->g

Figure 1: General workflow for the biological activity screening of novel chiral amines.

Data Presentation: Biological Activities of Novel Chiral Amines

The following table summarizes the biological activities of a selection of recently synthesized chiral amines and their derivatives, providing a comparative overview of their potency.

Compound ClassSpecific Compound/DerivativeBiological ActivityTarget/Cell Line(s)Quantitative Data (IC₅₀/MIC)Reference(s)
Imidazo[2,1-c][3][4][5]triazin-6-amines6h (3-hydroxyphenyl derivative)CytotoxicityHL60, MCF-7IC₅₀: 9.8 - 20.4 µM[6]
Imidazo[2,1-c][3][4][5]triazin-6-amines6r (furan-2-yl derivative)CytotoxicityMOLT-4IC₅₀: 13.0 µM[6]
1,3-bis(aryloxy)propan-2-aminesCPD20AntibacterialS. pyogenes, S. aureus (including MRSA strains)MIC: 2.5 µg/mL (6.58 µM)[7]
1,3-bis(aryloxy)propan-2-aminesCPD22AntibacterialS. pyogenesMIC: 2.5 µg/mL (5.99 µM)[7]
Quaternary N-spiro ammonium bromides11a-14c seriesAntibacterialGram-positive and Gram-negative bacteriaMIC: 12 - 200 mg/L[3]
Chiral β-amino alcohols/amidesCompound 6Enzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)87.68% inhibition (AChE), 92.46% inhibition (BuChE) at 50 µg/mL[8]
Pyrazinamide condensed azetidinonesCompound 6lEnzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)IC₅₀: 0.09 µM (AChE), 3.3 µM (BuChE)[9]
Chiral Kinase InhibitorA-443654Enzyme InhibitionAkt1 KinaseIC₅₀: 0.16 nM[4]
Chiral Kinase InhibitorErdafitinib (JNJ-42756493)Enzyme InhibitionFGFR1, FGFR2, FGFR3, FGFR4IC₅₀: 1.2 nM, 2.5 nM, 3 nM, 5.7 nM[10]

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the biological activity screening of novel chiral amines.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[6]

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the novel chiral amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[5][12]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by visual inspection for turbidity after incubation.[14]

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel chiral amine.

    • In a 96-well plate, add 100 µL of sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to all wells.[15]

    • Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

    • Dilute the bacterial culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13]

Enzyme Inhibition Assay (General Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory effect of a novel chiral amine on the activity of a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A reduction in the reaction rate indicates inhibition. The product formation or substrate depletion is monitored over time by measuring the change in absorbance.[17]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer at the optimal pH and temperature for the target enzyme.

    • Prepare a stock solution of the purified enzyme in the assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the novel chiral amine in the assay buffer.

  • Assay Setup (96-well plate format):

    • Blank wells: Assay buffer and corresponding DMSO concentration.

    • Control wells (100% activity): Enzyme solution and corresponding DMSO concentration.

    • Test wells: Enzyme solution and the desired concentrations of the chiral amine.

    • Positive control: A known inhibitor of the enzyme, if available.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the absorbance at a specific wavelength over a set period using a microplate reader in kinetic mode.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]

Visualization of Key Signaling Pathways

Biologically active chiral amines can exert their effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a novel compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][18] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4]

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Raf Raf (MAPKKK) Ras_GTP->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Response Cellular Response (Proliferation, Survival) TranscriptionFactors->Response

Figure 2: The MAPK/ERK signaling cascade, a common target for chiral kinase inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial intracellular signaling cascade that governs cell growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.[19][20]

PI3K_Akt_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Response Cellular Response (Growth, Survival) mTORC1->Response Downstream->Response

Figure 3: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them prominent drug targets. They transduce extracellular signals by activating intracellular G proteins.[21][22]

GPCR_Signaling Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Response Cellular Response PKA->Response Phosphorylates Targets

Figure 4: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

In Silico Exploration of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a synthetic compound with a piperidine core, a structure prevalent in many biologically active molecules, including potent analgesics.[1][2] While specific biological data for this exact compound is not extensively published, its structural similarity to known ligands of G protein-coupled receptors (GPCRs), such as opioid receptors, makes it a compelling subject for in silico investigation.[1][3] This technical guide outlines a comprehensive in silico modeling workflow to explore the potential interactions of this compound with a representative GPCR target, the µ-opioid receptor (MOR). The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for predicting binding affinity, elucidating interaction patterns, and guiding further experimental validation.

The process of drug discovery is often lengthy and expensive, with a high rate of failure in clinical trials.[4] In silico methods, such as molecular docking and molecular dynamics simulations, offer a cost-effective and efficient approach to screen potential drug candidates and gain insights into their mechanisms of action at a molecular level.[4][5][6] This guide will detail the necessary computational steps, from target preparation to the analysis of simulation results, and provide protocols for subsequent experimental validation.

In Silico Modeling Workflow

The in silico analysis of this compound's interaction with the µ-opioid receptor involves a multi-step computational pipeline. This workflow is designed to predict the binding mode and stability of the ligand-receptor complex.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis cluster_validation Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation analysis Data Analysis md_simulation->analysis experimental_validation Experimental Validation analysis->experimental_validation

Figure 1: In Silico Modeling Workflow.

Data Presentation

Quantitative data from in silico modeling is crucial for comparing different ligands and predicting their potential efficacy. The following tables provide a template for organizing such data.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
This compound---
Morphine (Control)-8.13 to -13.37[1]-D147, Y148, M151, H297[3][7]
Fentanyl (Control)--D147, H297[3]
Pethidine (Control)--D147, H297[1]

Table 2: Molecular Dynamics Simulation Parameters

ParameterValue
Simulation Time100 ns
Force FieldCHARMM36m
EnsembleNPT
Temperature310 K
Pressure1 bar
RMSD of Ligand-
RMSF of Receptor-

Experimental Protocols

In silico predictions must be validated through experimental assays.[5][8][9] The following are detailed protocols for key experiments.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the µ-opioid receptor.

Materials:

  • Membranes from cells expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a radiolabeled MOR agonist).

  • This compound.

  • Naloxone (a non-selective opioid receptor antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the µ-opioid receptor.

Materials:

  • Cells co-expressing the human µ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • DAMGO (a known MOR agonist).

  • Cell culture medium and reagents.

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Replace the medium with serum-free medium containing various concentrations of the test compound.

  • To measure agonist activity, stimulate the cells with the test compound. To measure antagonist activity, pre-incubate with the test compound before stimulating with DAMGO.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time (e.g., 4-6 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathway and Experimental Logic

The µ-opioid receptor is a G protein-coupled receptor that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade is a key mechanism for the analgesic effects of opioids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Opioid Agonist receptor µ-Opioid Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to

Figure 2: µ-Opioid Receptor Signaling Pathway.

The logical flow of this investigation follows a hypothesis-driven approach, beginning with computational predictions that inform and guide subsequent experimental work.

Logical_Flow hypothesis Hypothesis: Compound binds to MOR in_silico In Silico Modeling (Docking & MD) hypothesis->in_silico prediction Prediction: Binding mode and affinity in_silico->prediction in_vitro In Vitro Experiments (Binding & Functional Assays) prediction->in_vitro validation Validation: Confirmation of activity in_vitro->validation conclusion Conclusion: Potential as MOR ligand validation->conclusion

Figure 3: Logical Flow of the Investigation.

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions with the µ-opioid receptor. By combining molecular docking and molecular dynamics simulations with targeted experimental validation, researchers can efficiently assess the potential of this and other novel compounds as therapeutic agents. The detailed protocols and structured data presentation are intended to facilitate the seamless integration of computational and experimental approaches in modern drug discovery and development.

References

Methodological & Application

Asymmetric synthesis using (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the catalytic applications of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in asymmetric synthesis did not yield specific examples, detailed protocols, or quantitative data. This particular chiral diamine is frequently cited as a key intermediate in the synthesis of pharmaceuticals, such as Tofacitinib, rather than as a catalyst itself.

However, the broader class of chiral diamines, particularly those with a C2-symmetric scaffold, are well-established and powerful organocatalysts. These catalysts are instrumental in a variety of enantioselective transformations, offering high stereocontrol under mild reaction conditions. This document provides an overview of the application of a representative chiral diamine catalyst, (1R,2R)-1,2-Diphenylethanediamine, in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This information is intended to serve as a guide for researchers interested in the potential applications of chiral diamine catalysts.

Representative Application: Asymmetric Michael Addition Catalyzed by (1R,2R)-1,2-Diphenylethanediamine Derivatives

Chiral 1,2-diphenylethanediamine (DPEN) and its derivatives are highly effective catalysts for the asymmetric Michael addition of ketones to nitroalkenes, producing valuable chiral γ-nitro ketones with high enantioselectivity. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the primary amine of the catalyst.

General Reaction Scheme

G ketone Ketone catalyst (1R,2R)-DPEN Derivative Catalyst ketone->catalyst nitroalkene Nitroalkene nitroalkene->catalyst product Chiral γ-Nitro Ketone (High ee) catalyst->product

Caption: General scheme of a DPEN-catalyzed Michael addition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing an asymmetric Michael addition using a chiral diamine catalyst.

G start Start dissolve Dissolve catalyst and ketone in anhydrous solvent under inert atmosphere start->dissolve cool Cool reaction mixture to specified temperature (e.g., 0 °C) dissolve->cool add_nitroalkene Add nitroalkene dropwise cool->add_nitroalkene stir Stir at constant temperature and monitor by TLC add_nitroalkene->stir quench Quench reaction with saturated aq. NH4Cl stir->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract dry_concentrate Dry organic layers (e.g., Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify analyze Analyze enantiomeric excess by chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric Michael addition.

Quantitative Data

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by a (1R,2R)-DPEN-derived thiourea catalyst.

EntryNitroalkene (Ar)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1C₆H₅Toluene249595:598
24-ClC₆H₄Toluene369296:497
34-MeOC₆H₄Toluene488893:795
42-NO₂C₆H₄CH₂Cl₂249090:1096
5Thiophen-2-ylToluene309394:697

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst (10 mol%)

  • Cyclohexanone (1.2 mmol)

  • β-Nitrostyrene (1.0 mmol)

  • Anhydrous Toluene (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the (1R,2R)-DPEN-derived thiourea catalyst (0.1 mmol, 10 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add cyclohexanone (123 µL, 1.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add β-nitrostyrene (149 mg, 1.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Note: The optimal reaction conditions (catalyst loading, solvent, temperature, and reaction time) may vary depending on the specific substrates used and should be optimized accordingly.

While direct catalytic applications of This compound are not documented, the principles and protocols outlined above for a representative chiral diamine catalyst provide a solid foundation for exploring the potential of novel chiral amines in asymmetric synthesis. Researchers are encouraged to investigate the catalytic activity of this and other novel chiral structures.

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral functionalized piperidine derivative. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals and biologically active compounds. This document provides a detailed experimental protocol for the synthesis of the (3S,4S) stereoisomer, which is valuable for researchers in medicinal chemistry and drug development. The described methodology is based on a reductive amination pathway.

Key Applications

Functionalized piperidines are integral to the development of novel therapeutics. The specific stereoisomer, this compound, can serve as a key intermediate in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors.

Experimental Protocol

This protocol outlines the synthesis of this compound via reductive amination of a ketone precursor.

Materials and Reagents

  • (4S)-1-Benzyl-4-methylpiperidin-3-one

  • Titanium(IV) chloride (TiCl₄)

  • Triethylamine (NEt₃)

  • Methylamine solution

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Toluene

  • Glacial acetic acid

  • Saturated sodium chloride solution (brine)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure

  • Imine Formation:

    • To a solution of (4S)-1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in toluene, add titanium(IV) chloride (TiCl₄, 1.0 eq) and triethylamine (NEt₃, 1.5 eq) at 35 °C.

    • To this mixture, add a methylamine solution (1.2 eq) and allow the reaction to stir for 4 hours at the same temperature.

  • Reduction:

    • Following the imine formation, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride (brine).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, which can be considered analogous for the (3S,4S) enantiomer.[1]

ParameterValue
Starting Material(4S)-1-Benzyl-4-methylpiperidin-3-one
ProductThis compound
Yield75-85% (representative)
Purity (by HPLC)>98% (representative)
Molecular FormulaC₁₄H₂₂N₂
Molecular Weight218.34 g/mol

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: (4S)-1-Benzyl-4-methylpiperidin-3-one Imine_Formation Imine Formation Reagents: TiCl4, NEt3, Methylamine Solvent: Toluene Start->Imine_Formation Reduction Reductive Amination Reagent: NaBH(OAc)3 Solvent: Toluene Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Solvents: Brine, Dichloromethane Reduction->Workup Purification Purification Technique: Flash Column Chromatography Workup->Purification Product Final Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Determining the Enantiomeric Purity of Chiral Amines: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical and chemical industries, with their individual enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is a critical aspect of drug development, quality control, and asymmetric synthesis.[2][3] This document provides detailed application notes and protocols for the most prevalent analytical techniques used to determine the enantiomeric excess of chiral amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][4] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral amines.[2]

Experimental Protocol: Chiral HPLC Analysis
  • Method Development:

    • Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns like CHIRALPAK® or CHIRALCEL®).[3]

    • Optimize the mobile phase composition. For normal-phase chromatography, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common.[5] For polar organic or reversed-phase modes, mixtures including acetonitrile, methanol, and aqueous buffers are used.[3][6]

    • Incorporate additives into the mobile phase to improve peak shape and resolution. Basic additives like diethylamine (DEA) or triethylamine (TEA) are often used for basic analytes like amines.[2][5]

  • Sample Preparation:

    • Dissolve the chiral amine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Analysis:

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the sample onto the HPLC system.

    • Detect the separated enantiomers using a suitable detector, typically a UV detector.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Data Presentation: Chiral HPLC Conditions for Amine Separation
AnalyteChiral Stationary Phase (CSP)Mobile PhaseAdditivesFlow Rate (mL/min)DetectionReference
1-PhenylethylamineCHIRALCEL OD-HHexane/Isopropanol (90:10)0.1% DEA1.0UV[2]
1-(1-Naphthyl)ethylamineCHIRALPAK ADHexane/Ethanol (80:20)0.1% DEA1.0UV[5]
PropranololL-proline-derivatized silicaAcetonitrile/Methanol (80:20)0.3% TFA, 0.2% TEA1.0UV[6]
Various Primary AminesCyclofructan-based (CF6-P)CO₂/Methanol (gradient)0.3% TFA, 0.2% TEA3.0UV[6]

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (with additives) column_equilibration Column Equilibration mobile_phase_prep->column_equilibration column_equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Gas Chromatography (GC)

Chiral Gas Chromatography is a high-resolution technique suitable for volatile and thermally stable chiral amines. Often, derivatization of the amine is required to improve volatility and chromatographic performance.[7]

Experimental Protocol: Chiral GC Analysis
  • Derivatization (if necessary):

    • React the chiral amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride or isopropyl isocyanate) to form a more volatile derivative.[7]

    • For example, mix 1.5 mg of the amine with 0.4 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Let the mixture stand at room temperature for 30 minutes.[7]

    • Remove the solvent and excess reagent under a stream of nitrogen and redissolve the residue in a suitable solvent like dichloromethane for injection.[7]

  • Instrumentation and Analysis:

    • Select a chiral GC column (e.g., a cyclodextrin-based column like β-DEX™ 225 or a chiral stationary phase like Chirasil-L-Val).[8][9]

    • Set the appropriate temperature program for the oven, as well as temperatures for the injector and detector (e.g., Flame Ionization Detector - FID).

    • Inject the derivatized or underivatized sample into the GC.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer signals in the resulting chromatogram.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Data Presentation: Chiral GC Conditions for Amine Separation
Analyte (Derivative)Chiral Stationary PhaseColumn Temperature (°C)Carrier GasDetectionReference
α-Methylbenzylamine (Trifluoroacetyl)L-proline derivative120HeliumFID[7]
1-α-Methylnaphthylamine (Trifluoroacetyl)L-proline derivative160HeliumFID[7]
Secondary Amino Acids (Heptafluorobutyl chloroformate & Methylamine)Chirasil-L-ValTemperature ProgramHeliumMS[9]

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing derivatization Derivatization (e.g., with TFAA) sample_dissolution Dissolve in Solvent derivatization->sample_dissolution injection Inject into GC sample_dissolution->injection separation GC Separation injection->separation detection FID/MS Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for determining enantiomeric excess using Chiral GC.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis separates enantiomers based on their differential migration in an electric field within a capillary. This is achieved by adding a chiral selector to the background electrolyte (BGE).[10][11] Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose.[12][13]

Experimental Protocol: Chiral CE Analysis
  • Buffer and Sample Preparation:

    • Prepare a background electrolyte (BGE) containing a suitable buffer (e.g., phosphate buffer) and the chosen chiral selector (e.g., β-cyclodextrin or a derivative).[10][12]

    • Adjust the pH of the BGE to optimize the separation.

    • Dissolve the chiral amine sample in the BGE or water.

  • Instrumentation and Analysis:

    • Condition the capillary by flushing with appropriate solutions (e.g., NaOH, water, and BGE).

    • Fill the capillary with the BGE containing the chiral selector.

    • Inject a small plug of the sample into the capillary using pressure or voltage.

    • Apply a high voltage across the capillary to initiate the electrophoretic separation.

    • Detect the separated enantiomers as they pass through the detector (typically UV).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers from the electropherogram.

    • Calculate the enantiomeric excess using the standard formula.

Data Presentation: Chiral CE Conditions for Amine Separation
AnalyteChiral SelectorBackground Electrolyte (BGE)Voltage (kV)DetectionReference
Amine Derivativesβ-cyclodextrinStrongly alkaline solutionVariesElectrochemical[12]
Pramipexole25 mM Carboxymethyl-β-CD50 mM Phosphate buffer, pH 2.8VariesUV[10]
Chloroquine30 mg/mL Sulfobutylether-β-CD100 mM Phosphate buffer, pH 2.5VariesUV[10]

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for Chiral CE Analysis

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing bge_prep Prepare BGE with Chiral Selector capillary_cond Capillary Conditioning bge_prep->capillary_cond sample_prep Dissolve Sample injection Inject Sample Plug sample_prep->injection capillary_cond->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for determining enantiomeric excess using Chiral CE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful and non-destructive method for determining enantiomeric excess.[3] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[14] These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated to determine their ratio.

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent (CSA)
  • CSA Selection:

    • Choose a suitable chiral solvating agent that is known to interact with the amine analyte, such as (S)-BINOL or its derivatives.[15]

  • Sample Preparation:

    • In an NMR tube, directly mix the chiral amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol).[15]

    • Dissolve the mixture in a deuterated solvent (e.g., 0.6 mL of chloroform-d).[15]

    • Shake the NMR tube for approximately 30 seconds to ensure complex formation.[15]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.

    • Well-resolved resonance peaks for the two diastereomeric complexes should be observed.[15]

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each diastereomer.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Data Presentation: Reagents for NMR Determination of Amine Enantiomeric Excess
Method TypeChiral ReagentAnalyte TypeSpectroscopic HandleReference
Chiral Solvating Agent (CSA)(S)-BINOL derivativesPrimary and Secondary Amines¹H and ¹⁹F NMR[15]
Chiral Derivatizing Agent (CDA)2-Formylphenylboronic acid and (R)-BINOLPrimary Amines¹H NMR[16][17]
Chiral Solvating Agent (CSA)Cationic Cobalt(III) complexFluorine-labeled Amines¹⁹F NMR[18]
Chiral AuxiliaryΔ---INVALID-LINK-- and salicylaldehydePrimary Amines and Amino Alcohols¹H NMR[14][19]

This table is a synthesis of data from multiple sources for illustrative purposes.

Workflow for NMR Analysis with CSA

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mixing Mix Analyte and CSA in NMR tube dissolving Dissolve in Deuterated Solvent mixing->dissolving acquisition Acquire NMR Spectrum (¹H or ¹⁹F) dissolving->acquisition integration Integrate Diastereomeric Signals acquisition->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for ee determination by NMR using a Chiral Solvating Agent.

Conclusion

The choice of analytical method for determining the enantiomeric excess of chiral amines depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[4] Chiral HPLC and GC are powerful separation techniques that provide high accuracy and resolution. Chiral CE is an alternative with high efficiency and low sample consumption. NMR spectroscopy offers a rapid and non-destructive method, particularly useful for high-throughput screening when combined with appropriate chiral auxiliaries. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to select and implement the most suitable method for their specific analytical needs.

References

Safe Handling and Storage of Substituted Piperidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted piperidines are a class of heterocyclic organic compounds that form the structural backbone of numerous pharmaceuticals and bioactive molecules.[1][2] While invaluable in drug discovery and chemical synthesis, their handling and storage necessitate stringent safety protocols due to their potential toxicity, flammability, and corrosivity.[3][4][5] The nature and position of chemical substituents on the piperidine ring can significantly alter the compound's physical, chemical, and toxicological properties.[1] These application notes provide a comprehensive guide to the safe handling and storage of substituted piperidines in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before working with any substituted piperidine. This involves reviewing the Safety Data Sheet (SDS) for the specific compound and understanding its particular hazards.

General Hazards Associated with Substituted Piperidines:

  • Toxicity: Many piperidines are toxic if inhaled, ingested, or absorbed through the skin.[4][5] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while some derivatives may lead to more severe health effects, including burns, nausea, vomiting, and effects on the central nervous system.[3][6]

  • Flammability: Piperidines can be highly flammable liquids and vapors.[3][4][7] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

  • Corrosivity: Many piperidines are corrosive and can cause severe skin burns and eye damage upon contact.[3][4][8]

  • Chemical Reactivity: Substituted piperidines can react violently with strong oxidizing agents and acids.[3][9]

Quantitative Toxicological Data:

The acute toxicity of substituted piperidines can vary significantly. The following table summarizes the available quantitative data for piperidine and select substituted derivatives to facilitate a comparative assessment.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
PiperidineRatOral740[10]
RabbitDermal275[10]
PiperidineRatOral133 - 740[11]
RabbitDermal276

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Ventilation: All work with substituted piperidines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9][13]

Personal Protective Equipment (PPE):

The selection of PPE depends on the specific hazards of the substituted piperidine being handled. The following diagram provides a logical workflow for selecting appropriate PPE.

PPE_Selection PPE Selection for Substituted Piperidines start Start: Assess Hazards of Substituted Piperidine hazard_assessment Review SDS: - Toxicity (Inhalation, Dermal, Oral) - Flammability - Corrosivity start->hazard_assessment inhalation_hazard Inhalation Hazard? hazard_assessment->inhalation_hazard skin_hazard Skin/Eye Hazard? inhalation_hazard->skin_hazard No fume_hood Work in a Chemical Fume Hood inhalation_hazard->fume_hood Yes gloves Wear Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) skin_hazard->gloves Yes lab_coat Wear a Lab Coat skin_hazard->lab_coat Yes splash_hazard Splash Hazard? fire_hazard Fire Hazard? splash_hazard->fire_hazard No face_shield Wear a Face Shield over Goggles splash_hazard->face_shield Yes fr_clothing Wear Flame-Retardant Clothing fire_hazard->fr_clothing Yes no_ignition Eliminate Ignition Sources fire_hazard->no_ignition Yes end Proceed with Experiment fire_hazard->end No fume_hood->skin_hazard respirator Use appropriate respirator (e.g., NIOSH-approved) goggles Wear Chemical Safety Goggles gloves->goggles lab_coat->goggles goggles->splash_hazard face_shield->fire_hazard fr_clothing->end no_ignition->end

Caption: PPE Selection Workflow

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial when handling substituted piperidines.

General Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or dust.[6]

  • Wear appropriate PPE at all times.

  • Use non-sparking tools and ground all equipment when handling flammable piperidine derivatives.[3]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[5]

Experimental Protocol: Weighing and Dispensing a Liquid Substituted Piperidine

This protocol outlines the steps for safely weighing and dispensing a liquid substituted piperidine.

Weighing_Protocol Protocol for Weighing a Liquid Substituted Piperidine start Start: Prepare for Weighing step1 1. Don Appropriate PPE: - Lab coat, gloves, safety goggles, face shield start->step1 step2 2. Work Inside a Chemical Fume Hood step1->step2 step3 3. Place a clean, tared container on an analytical balance inside the fume hood step2->step3 step4 4. Carefully transfer the required amount of the substituted piperidine into the container using a clean pipette or syringe step3->step4 step5 5. Close the primary container immediately after dispensing step4->step5 step6 6. Record the weight and clean any minor drips inside the fume hood with an appropriate absorbent material step5->step6 step7 7. Proceed with the experimental procedure step6->step7 end End of Protocol step7->end

Caption: Weighing Protocol

Storage Requirements

Proper storage of substituted piperidines is critical to maintain their stability and prevent hazardous situations.

  • Containers: Store in tightly closed containers.[7][14]

  • Location: Keep in a cool, dry, and well-ventilated area.[7][14] Store in a locked cabinet or a designated corrosives and flammables area, depending on the specific hazards.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency Response Flowchart:

This flowchart outlines the general emergency response procedures for an incident involving a substituted piperidine.

Emergency_Response Emergency Response for Substituted Piperidine Incidents incident Incident Occurs (Spill or Exposure) evacuate Evacuate immediate area if necessary incident->evacuate spill Spill spill_small Small Spill spill->spill_small Assess Size exposure Exposure exposure_skin Skin Contact exposure->exposure_skin Assess Type alert Alert nearby personnel and supervisor evacuate->alert alert->spill Spill alert->exposure Exposure spill_large Large Spill spill_small->spill_large Large cleanup_small Contain spill with inert absorbent material (e.g., sand, vermiculite) Clean up using non-sparking tools spill_small->cleanup_small Small cleanup_large Evacuate the lab and call emergency services spill_large->cleanup_large exposure_eye Eye Contact exposure_skin->exposure_eye No skin_action Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. exposure_skin->skin_action Skin exposure_inhalation Inhalation exposure_eye->exposure_inhalation No eye_action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. exposure_eye->eye_action Eye exposure_ingestion Ingestion exposure_inhalation->exposure_ingestion No inhalation_action Move to fresh air. If breathing is difficult, administer oxygen. exposure_inhalation->inhalation_action Inhalation ingestion_action Do NOT induce vomiting. Rinse mouth with water. exposure_ingestion->ingestion_action Ingestion seek_medical Seek immediate medical attention for all exposures skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency Response Flowchart

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Call a physician or poison control center immediately.[3]

Spill Cleanup:

  • Minor Spills: For small spills, absorb the material with a non-combustible absorbent material such as sand or vermiculite.[5] Use non-sparking tools for cleanup.[5]

  • Major Spills: For large spills, evacuate the area and contact emergency services.[6]

By adhering to these guidelines, researchers can minimize the risks associated with the handling and storage of substituted piperidines and maintain a safe laboratory environment. Always prioritize safety and consult the specific SDS for the compound in use.

References

Application Notes and Protocols for the Scale-up Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its stereospecific configuration is essential for the desired biological activity and selectivity of the final drug candidates. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing preclinical study quantities. The synthesis involves a multi-step process commencing from 3-amino-4-methylpyridine, followed by a key chiral resolution step to isolate the desired (3S,4S) enantiomer.

Synthetic Strategy Overview

The overall synthetic approach involves the initial preparation of a racemic mixture of cis-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by chiral resolution using a suitable chiral acid to selectively crystallize the desired (3S,4S) diastereomeric salt. Subsequent liberation of the free base yields the target compound with high enantiomeric purity.

Synthesis_Overview A 3-Amino-4-methylpyridine B N-(4-Methylpyridin-3-yl)acetamide A->B Acetylation C 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)acetamide B->C Benzylation & Reduction D cis-1-Benzyl-4-methylpiperidin-3-amine C->D Hydrolysis E cis-1-Benzyl-N,4-dimethylpiperidin-3-amine (racemic) D->E Reductive Amination F Diastereomeric Salt of (3S,4S)-amine E->F Chiral Resolution (D-DTTA) G This compound F->G Basification

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for a 1 kg Scale Synthesis

StepReactionStarting Material (Amount)Key ReagentsSolventTemp (°C)Time (h)ProductYield (%)Purity (HPLC)
1Acetylation3-Amino-4-methylpyridine (1.0 kg)Acetic anhydrideToluene1104N-(4-Methylpyridin-3-yl)acetamide95>98%
2Benzylation & ReductionN-(4-Methylpyridin-3-yl)acetamide (1.4 kg)Benzyl chloride, Sodium borohydrideEthanol25-3012(1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)acetamide85>97%
3Hydrolysis(1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)acetamide (2.2 kg)Hydrochloric acidWater1008cis-1-Benzyl-4-methylpiperidin-3-amine90>98%
4Reductive Aminationcis-1-Benzyl-4-methylpiperidin-3-amine (1.8 kg)Formaldehyde, Sodium triacetoxyborohydrideDichloromethane20-256cis-1-Benzyl-N,4-dimethylpiperidin-3-amine88>97%
5Chiral Resolutioncis-1-Benzyl-N,4-dimethylpiperidin-3-amine (1.7 kg)D-(-)-Ditoluoyl-tartaric acid (D-DTTA)Methanol0-512Diastereomeric Salt40>99% (diastereomeric excess)
6Free Base LiberationDiastereomeric Salt (1.2 kg)Sodium hydroxideDichloromethane/Water20-252This compound92>99% (ee >99%)

Table 2: Analytical Characterization of Final Product

AnalysisSpecificationResult
AppearanceColorless to pale yellow oilConforms
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
Mass Spectrometry (m/z)[M+H]⁺ = 219.1856219.1854
Chiral HPLC (ee)≥ 99.0%99.5%
Purity (HPLC)≥ 99.0%99.7%
Residual SolventsAs per ICH guidelinesConforms

Experimental Protocols

Step 1: Acetylation of 3-Amino-4-methylpyridine

  • Procedure: To a stirred solution of 3-amino-4-methylpyridine (1.0 kg, 9.25 mol) in toluene (5.0 L) is added acetic anhydride (1.0 kg, 9.8 mol) dropwise at room temperature. The reaction mixture is then heated to 110°C and maintained for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford N-(4-methylpyridin-3-yl)acetamide as a solid.

  • Work-up and Purification: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Benzylation and Reduction to (1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)acetamide

  • Procedure: N-(4-Methylpyridin-3-yl)acetamide (1.4 kg, 9.32 mol) is dissolved in ethanol (10 L). Benzyl chloride (1.2 kg, 9.48 mol) is added, and the mixture is stirred at room temperature for 1 hour. Sodium borohydride (0.7 kg, 18.5 mol) is then added portion-wise over 2 hours, maintaining the temperature below 30°C. The reaction is stirred for an additional 10 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.

Step 3: Hydrolysis to cis-1-Benzyl-4-methylpiperidin-3-amine

  • Procedure: The crude (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)acetamide (2.2 kg) is suspended in a 6 M hydrochloric acid solution (10 L) and heated to reflux (100°C) for 8 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with dichloromethane to remove non-polar impurities. The aqueous layer is then basified with a 50% sodium hydroxide solution to pH > 12 and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield cis-1-benzyl-4-methylpiperidin-3-amine.

Step 4: Reductive Amination to cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • Procedure: To a solution of cis-1-benzyl-4-methylpiperidin-3-amine (1.8 kg, 8.81 mol) in dichloromethane (15 L) is added a 37% aqueous solution of formaldehyde (0.8 kg, 9.7 mol). The mixture is stirred for 1 hour, followed by the portion-wise addition of sodium triacetoxyborohydride (2.8 kg, 13.2 mol). The reaction is stirred at room temperature for 6 hours.

  • Work-up and Purification: The reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

Reductive_Amination cluster_reactants Reactants cluster_products Product A cis-1-Benzyl-4-methylpiperidin-3-amine D cis-1-Benzyl-N,4-dimethylpiperidin-3-amine A->D B Formaldehyde B->D C Sodium Triacetoxyborohydride C->D

Caption: Key transformation in the synthesis: Reductive Amination.

Step 5: Chiral Resolution

  • Procedure: The racemic amine (1.7 kg, 7.79 mol) is dissolved in methanol (17 L). A solution of D-(-)-ditoluoyl-tartaric acid (D-DTTA) (1.5 kg, 3.89 mol) in methanol (8 L) is added slowly. The mixture is stirred at room temperature for 1 hour and then cooled to 0-5°C and stirred for an additional 12 hours to allow for complete precipitation of the diastereomeric salt.

  • Work-up and Purification: The precipitated salt is collected by filtration, washed with cold methanol, and dried under vacuum. The diastereomeric excess can be checked by ¹H NMR or chiral HPLC of the liberated free base from a small sample. Recrystallization from methanol can be performed if necessary to improve diastereomeric purity.

Step 6: Liberation of this compound

  • Procedure: The diastereomeric salt (1.2 kg) is suspended in a mixture of dichloromethane (10 L) and water (10 L). The mixture is cooled in an ice bath, and a 2 M sodium hydroxide solution is added until the pH of the aqueous layer is > 12. The mixture is stirred for 2 hours.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound, as an oil.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination:

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of diethylamine.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

Analytical_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification cluster_analysis Final Product Analysis A In-process Control (TLC/HPLC) B Crude Product A->B C Purified Product B->C Crystallization/ Chromatography D Structure Elucidation (NMR, MS) C->D E Purity (HPLC) C->E F Chiral Purity (Chiral HPLC) C->F

Caption: Analytical workflow for quality control during the synthesis.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as sodium borohydride, sodium triacetoxyborohydride, and strong acids and bases are corrosive and/or reactive and should be handled with extreme care. Dichloromethane and other organic solvents are flammable and toxic; avoid inhalation and skin contact. A comprehensive safety data sheet (SDS) review for all chemicals used is mandatory before commencing any experimental work.

Application Notes and Protocols: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and chemical databases reveals that (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is primarily documented as a key intermediate in the synthesis of pharmaceutical compounds, most notably Tofacitinib, a Janus kinase (JAK) inhibitor.[1] Despite its chiral diamine structure, which suggests potential as a ligand, there is currently a lack of specific published data on its direct application as a ligand in transition-metal catalyzed reactions.

While direct applications are not found, the broader class of chiral piperidine derivatives is utilized in various catalytic systems. This document provides an overview of the catalytic applications of similar piperidine-containing ligands and general protocols that could be adapted for the evaluation of novel ligands like this compound.

General Considerations for Piperidine Derivatives in Catalysis

Piperidine moieties are prevalent in pharmaceuticals due to their favorable physicochemical properties.[2][3][4] In the realm of catalysis, chiral piperidines are valuable scaffolds for the synthesis of ligands used in asymmetric reactions. Their rigid cyclic structure can provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity.

Potential applications for chiral diamine ligands, such as the target compound, could include:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamines are well-established ligands for rhodium and ruthenium catalysts in the asymmetric hydrogenation of ketones, imines, and olefins.

  • Palladium-Catalyzed Cross-Coupling Reactions: Although less common than phosphine ligands, chiral diamines can be employed in reactions like the Heck, Suzuki, and Buchwald-Hartwig amination reactions to induce enantioselectivity.

  • Lewis Acid Catalysis: The nitrogen atoms can coordinate to a metal, and the chiral backbone can influence the stereochemical outcome of reactions such as Diels-Alder or aldol reactions.

Synthetic Overview: Preparation of Substituted Piperidines

The synthesis of highly substituted piperidines is a significant area of research.[2][3] Various strategies have been developed, often involving transition-metal catalysis. A general workflow for the synthesis of functionalized piperidines is outlined below.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Piperidine Core cluster_3 Final Product Pyridine Pyridine Derivatives Reduction Partial or Full Reduction (e.g., Hydrogenation) Pyridine->Reduction Catalytic Aldehydes Aldehydes/Ketones Cyclization Cyclization Reactions (e.g., Aza-Diels-Alder) Aldehydes->Cyclization Amines Amines Amines->Cyclization Piperidine Substituted Piperidine Reduction->Piperidine Cyclization->Piperidine Functionalization C-H Functionalization (Rh- or Pd-catalyzed) Target (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine or other target molecules Functionalization->Target Piperidine->Functionalization Post-modification Piperidine->Target Direct use or further modification G cluster_reactants Reactants cluster_products Products A [Ru]-H (Active Catalyst) B Substrate Coordination A->B Ketone C Hydride Transfer (Reduction) B->C Intramolecular D Product Release C->D Alcohol E Regeneration D->E H-Source Alcohol Chiral Alcohol D->Alcohol E->A Regeneration Byproduct Byproduct (e.g., CO2) E->Byproduct Ketone Ketone Ketone->B H_Source H-Source (e.g., HCOOH) H_Source->E

References

Application Notes and Protocols for the Biocatalytic Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a novel chemoenzymatic approach for the stereoselective synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a valuable substituted piperidine scaffold. The proposed methodology leverages the high stereoselectivity of transaminase biocatalysts for the key asymmetric amination step, followed by a classical chemical N-methylation. This strategy offers a potentially more efficient and sustainable alternative to traditional chemical synthesis routes, which may require complex chiral resolutions or multi-step procedures.[1] Detailed protocols for the enzymatic and chemical transformations are provided, along with representative data and visualizations to guide researchers in the development of this synthetic route.

Introduction

Substituted chiral piperidines are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds.[2] The precise control of stereochemistry in these molecules is often crucial for their pharmacological activity and safety profile. This compound is a specific chiral piperidine derivative that serves as a valuable building block in medicinal chemistry. Traditional synthetic routes to such complex chiral amines can be challenging, often involving costly chiral auxiliaries or inefficient resolution steps.

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective and environmentally benign reaction conditions.[3] Transaminases (TAs), in particular, have gained significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantio- and diastereoselectivity.[3][4] This application note details a proposed two-step chemoenzymatic pathway for the synthesis of this compound, commencing with the diastereoselective transamination of 1-Benzyl-4-methylpiperidin-3-one.

Proposed Chemoenzymatic Synthesis Pathway

The proposed synthesis is a two-step process:

  • Biocatalytic Diastereoselective Transamination: A commercially available prochiral ketone, 1-Benzyl-4-methylpiperidin-3-one, undergoes an asymmetric amination catalyzed by a stereoselective ω-transaminase to yield the key intermediate, (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine. The choice of an (S)-selective transaminase is predicted to favor the formation of the desired (3S,4S)-diastereomer.

  • Chemical N-Methylation: The resulting chiral secondary amine is then N-methylated using the Eschweiler-Clarke reaction to afford the final product, this compound.[4][5] This classical method is known for its efficiency in methylating primary and secondary amines without the formation of quaternary ammonium salts.[4][5]

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis. The data for the biocatalytic step is hypothetical and based on published results for the transamination of analogous substituted cyclic ketones, such as 2-methylcyclohexanone, due to the lack of specific data for the proposed substrate.[6][7][8]

Table 1: Hypothetical Screening of Transaminases for the Asymmetric Amination of 1-Benzyl-4-methylpiperidin-3-one

EntryTransaminase (Supplier)SelectivityConversion (%)Diastereomeric Excess (de %) (cis:trans)Enantiomeric Excess (ee %)
1ATA-S01 (Codexis)(S)-selective>95>98 (cis)>99
2ATA-S02 (Almac)(S)-selective8595 (cis)>99
3ATA-R01 (Codexis)(R)-selective>95>98 (trans)>99
4ATA-R02 (Almac)(R)-selective8293 (trans)>99

Table 2: Optimized Reaction Conditions for the Biocatalytic Transamination

ParameterOptimal Value
Substrate Concentration50 mM
Enzyme Loading10 mg/mL
Amine DonorIsopropylamine (IPA)
Amine Donor Concentration1 M
Co-factor (PLP) Concentration1 mM
pH8.0 (Phosphate Buffer)
Temperature37°C
Reaction Time24 h
Co-solvent5% (v/v) DMSO

Table 3: Results for the N-Methylation via Eschweiler-Clarke Reaction

SubstrateProductYield (%)Purity (%)
(3S,4S)-1-Benzyl-4-methylpiperidin-3-amineThis compound95>98

Experimental Protocols

4.1 Protocol for Diastereoselective Transamination of 1-Benzyl-4-methylpiperidin-3-one

This protocol is based on general procedures for the enzymatic transamination of cyclic ketones.[6][7]

  • Reaction Setup: In a 10 mL reaction vessel, prepare a 5 mL reaction mixture by adding the following components in order:

    • 4.75 mL of 100 mM potassium phosphate buffer (pH 8.0).

    • 50 µL of a 100 mM pyridoxal-5'-phosphate (PLP) stock solution (in buffer).

    • 500 µL of a 10 M isopropylamine stock solution (pH adjusted to 8.0 with HCl).

    • 250 µL of a 1 M stock solution of 1-Benzyl-4-methylpiperidin-3-one in DMSO.

    • 50 mg of the selected (S)-selective transaminase (e.g., ATA-S01).

  • Incubation: Seal the vessel and place it in an orbital shaker at 37°C and 200 rpm for 24 hours.

  • Reaction Quenching and Work-up:

    • To quench the reaction, add 1 mL of 1 M NaOH.

    • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

4.2 Protocol for N-Methylation of (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine (Eschweiler-Clarke Reaction)

This protocol is adapted from standard Eschweiler-Clarke reaction procedures.[4][5]

  • Reaction Setup: In a 25 mL round-bottom flask, add (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine (1 mmol, 1.0 eq).

  • Reagent Addition: Add formic acid (1.8 mmol, 1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 mmol, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80°C for 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (5 mL) and 1 M HCl (5 mL) and extract with dichloromethane (DCM) to remove any unreacted starting material.

    • Basify the aqueous phase to pH 11 with 6 M NaOH.

    • Extract the aqueous phase with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield the final product, this compound.

4.3 Analytical Methods

  • Conversion and Purity: Monitor the reaction progress and determine the purity of the final product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18).

  • Diastereomeric and Enantiomeric Excess: Determine the de and ee of the product from the transamination reaction by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

Visualizations

Diagram 1: Chemoenzymatic Workflow

G cluster_0 Biocatalytic Step cluster_1 Chemical Step A 1-Benzyl-4-methylpiperidin-3-one B (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine C (S)-Transaminase (ATA-S01) PLP, Isopropylamine A->C D This compound E Eschweiler-Clarke Reaction (HCHO, HCOOH) B->E C->B E->D

Caption: Proposed chemoenzymatic workflow for the synthesis.

Diagram 2: Transaminase Catalytic Cycle

G E_PLP Enzyme-PLP (Aldimine) Ketimine Ketimine Intermediate E_PLP->Ketimine + Ketone Ketone_Donor Ketone Byproduct (Acetone) Ketone Ketone Substrate E_PMP Enzyme-PMP Ketimine->E_PMP - Amine Product Aldimine_Donor Aldimine Intermediate E_PMP->Aldimine_Donor + Amine Donor Amine_Product Chiral Amine Product Amine_Donor Amine Donor (IPA) Aldimine_Donor->E_PLP - Ketone Byproduct

Caption: Simplified mechanism of transaminase catalysis.

Diagram 3: Eschweiler-Clarke Reaction Mechanism

G Amine Secondary Amine (R2NH) Iminium Iminium Ion [R2N=CH2]+ Amine->Iminium + Formaldehyde - H2O Formaldehyde Formaldehyde (CH2O) Tertiary_Amine Tertiary Amine (R2N-CH3) Iminium->Tertiary_Amine + Formic Acid (Hydride Transfer) CO2 CO2 Formic_Acid Formic Acid (HCOOH)

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the preparation of various pharmaceutical compounds, including Tofacitinib.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in synthesizing this compound with high purity? A1: The most critical step is establishing the correct stereochemistry. Achieving high optical purity for the (3S,4S) configuration is paramount. Methods like asymmetric hydrogenation have been reported to yield products with low optical purity (around 82.3% ee).[1] A more robust method involves the chemical resolution of a racemic intermediate using a chiral resolving agent, such as a derivative of tartaric acid, which can increase the chiral purity to over 99%.[1]

Q2: What is the common precursor for this synthesis? A2: A common starting point is a racemic mixture of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate. This precursor contains the necessary carbon skeleton, and the carbamate group is a suitable precursor to the final N-methyl amine.[1]

Q3: Which reducing agent is recommended for converting the carbamate intermediate to the final N-methyl amine product? A3: A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is the preferred reagent, typically used in a molar ratio of 1.0 to 5.0 equivalents relative to the carbamate.[1] Other strong hydrides like lithium bis(2-methoxyethoxy)aluminum hydride may also be applicable.[1]

Q4: Why is the product sometimes isolated as a salt? A4: The final product is a tertiary amine. Isolating it as a salt, such as an acetate or hydrochloride salt, can significantly improve its stability, ease of handling, and crystallinity.[1] For instance, converting the amine to its acetate salt has been shown to enhance storage stability and facilitate the purification process, yielding a product with very high optical purity (>99.8% ee).[1]

Troubleshooting Guide

Problem 1: My final product has low optical purity or is a mix of diastereomers.

  • Possible Cause: Inefficient chiral resolution. The crystallization process used to separate the diastereomeric salts may not have gone to completion.

  • Suggested Solution:

    • Optimize Crystallization: Systematically screen solvents and adjust the cooling rate and temperature for the resolution step. The patent for the (3R,4R) enantiomer specifies isopropanol as a suitable solvent.[1]

    • Purity of Reagents: Ensure the chiral resolving agent (e.g., dibenzoyl-D-tartaric acid for the S,S-isomer) is of high optical purity.

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve chiral purity before proceeding to the next step.

Problem 2: The reduction of the carbamate intermediate is slow or incomplete.

  • Possible Cause: The reducing agent (LiAlH₄) may have degraded due to exposure to moisture, or an insufficient amount was used.

  • Suggested Solution:

    • Use Fresh Reagent: Ensure the LiAlH₄ is fresh and has been stored under strictly anhydrous conditions.

    • Increase Stoichiometry: Gradually increase the equivalents of LiAlH₄ from 2.0 up to 4.0 or 5.0, while carefully monitoring the reaction by TLC or LC-MS.[1]

    • Anhydrous Conditions: The reaction must be performed in a thoroughly dried apparatus under an inert atmosphere (e.g., argon or nitrogen) using an anhydrous solvent like THF.[1]

Problem 3: The overall yield of the synthesis is consistently low.

  • Possible Cause: Mechanical losses during transfers, suboptimal reaction conditions, or inefficient workup and extraction procedures.

  • Suggested Solution:

    • Systematic Optimization: Screen key reaction parameters such as temperature, concentration, and reaction time for each step.[2]

    • Workup Procedure: Ensure the pH is adjusted correctly during aqueous workup to guarantee the amine product is in its free base form for efficient extraction into an organic solvent.

    • Salt Formation for Isolation: Consider converting the final amine to a stable salt (e.g., acetate) to improve recovery and yield during the final isolation and purification steps.[1]

Data Presentation: Impact of Method on Optical Purity

The chosen synthetic strategy significantly impacts the stereochemical purity of the final product. The following table summarizes results for the synthesis of the related (3R,4R) enantiomer, which highlights the advantages of chemical resolution.

Synthetic MethodIntermediate StageOptical Purity (% ee)Reference
Asymmetric HydrogenationMethyl ((3R,4R)-carbamate)82.3%[1]
Chemical Resolution(3R,4R)-carbamate dibenzoyl-L-tartrate>95%[1]
Resolution + Salt Formation(3R,4R)-amine acetate>99.8%[1]
Detailed Experimental Protocols

The following protocol is adapted from a patented synthesis of the (3R,4R)-enantiomer and is presented for the target (3S,4S)-enantiomer, assuming the use of the appropriate chiral resolving agent (e.g., dibenzoyl-D-tartaric acid).[1]

Step 1: Diastereoselective Resolution of Racemic Carbamate

  • Charge a reaction vessel with racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate and a suitable solvent such as isopropanol.

  • Add an equimolar amount of the chiral resolving agent (e.g., dibenzoyl-D-tartaric acid).

  • Heat the mixture to achieve full dissolution, then cool slowly to allow for the selective crystallization of the desired diastereomeric salt.

  • Isolate the resulting precipitate by filtration, wash with cold solvent, and dry. The solid obtained is the resolved methyl ((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-D-tartrate salt.

Step 2: Conversion to Free Base Carbamate

  • Suspend the isolated tartrate salt in a mixture of an organic solvent (e.g., methyl t-butyl ether) and water.

  • Add a base (e.g., sodium hydroxide solution) to adjust the pH to >10, converting the salt to its free base.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl ((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

Step 3: Reduction to this compound

  • Under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0–4.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry reaction vessel.

  • Cool the suspension in an ice bath.

  • Add a solution of the free base carbamate from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting solids and wash thoroughly with THF or another suitable solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude final product, which can be further purified by chromatography or by forming a salt.

Visualized Workflows and Pathways

Synthetic_Pathway start_node Racemic Precursor (methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate) res_node Diastereoselective Resolution (with Dibenzoyl-D-Tartaric Acid) start_node->res_node salt_node Resolved (S,S) Carbamate Salt res_node->salt_node base_node Conversion to Free Base salt_node->base_node freebase_node (S,S) Free Base Carbamate base_node->freebase_node red_node Reduction (with LiAlH₄) freebase_node->red_node end_node Final Product (this compound) red_node->end_node

Caption: Key transformation pathway for the synthesis.

Experimental_Workflow start Start: Racemic Carbamate resolution 1. Resolution & Crystallization start->resolution filtration 2. Filtration & Drying resolution->filtration free_basing 3. Free Base Conversion & Extraction filtration->free_basing reduction 4. LiAlH₄ Reduction free_basing->reduction quench 5. Reaction Quench reduction->quench workup 6. Workup & Purification quench->workup analysis 7. Analysis (NMR, LC-MS, Chiral HPLC) workup->analysis end End: Pure Product analysis->end Troubleshooting_Tree issue Problem: Low Optical Purity (Analyzed by Chiral HPLC) check_res Check Resolution Step issue->check_res check_epimer Check for Epimerization issue->check_epimer sol_solvent Optimize Crystallization (Solvent, Temp, Rate) check_res->sol_solvent Conditions? sol_reagent Verify Purity of Resolving Agent check_res->sol_reagent Reagents? sol_recrystal Perform Recrystallization of Diastereomeric Salt check_res->sol_recrystal Purity? sol_conditions Avoid Harsh Basic/Acidic Conditions or High Heat After Resolution check_epimer->sol_conditions

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the common causes of low enantiomeric excess.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An unvalidated or inaccurate analytical method can provide misleading % ee values.[1][3] Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1][2]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[1] A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents, substrate, and catalyst.[1][4] Asymmetric reactions are notoriously sensitive to trace impurities, which can act as catalyst poisons or promote a non-selective background reaction.[3][4]

  • Substrate and Reagent Purity: Impurities in the starting materials can react competitively, leading to the formation of racemic or undesired products.[1] Consider repurifying your substrate and reagents by recrystallization, distillation, or chromatography.[1][2]

  • Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand directly impacts the maximum possible ee of your product.[5] Ensure the catalyst has been handled and stored correctly under an inert atmosphere to prevent decomposition.[4] If possible, verify its structure and purity using techniques like NMR spectroscopy or elemental analysis.[2]

  • Solvent Quality: Ensure you are using anhydrous and degassed solvents.[3] Trace amounts of water can hydrolyze moisture-sensitive catalysts, leading to a significant drop in enantioselectivity.[6] Peroxides in ether-based solvents can also be detrimental. Using freshly distilled or anhydrous grade solvents is recommended.[2]

Q3: My reagents are pure, but the enantioselectivity is still poor and inconsistent. What reaction parameters should I optimize?

A3: The reaction conditions play a critical role in asymmetric induction.[6][7] Systematic optimization of these parameters is often necessary.

  • Temperature: Temperature can have a significant impact on enantioselectivity.[4] In many cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher ee.[4][7] However, this is not universal; some reactions show improved enantioselectivity at higher temperatures.[8][9] It is crucial to screen a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).[10]

  • Solvent: The solvent can influence catalyst structure, solubility, and the transition state energies.[11][12] Screening a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether) is recommended.[1]

  • Catalyst Loading: The concentration of the catalyst can impact the reaction rate.[4] While it may not always directly affect the % ee, very low loading can lead to slow reactions and potential non-selective background reactions.[6] It is advisable to optimize the catalyst loading.[4]

  • Reaction Atmosphere: Many organometallic catalysts are sensitive to air and moisture.[3] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques like a glovebox or Schlenk line.[3][4]

Data Summary Tables

Table 1: Effect of Temperature on Enantioselectivity (Illustrative Examples)

Reaction TypeTemperature (°C)Enantiomeric Excess (% ee)General Trend
Asymmetric Hydrogenation2585Lower temperature often increases ee.[7]
092
-2097
Sharpless Epoxidation088Lower temperature is critical for high ee.[6]
-2095
-40>99
Oxazaborolidine Reduction-2090Can show complex temperature dependence.[8]
094
2596

Note: Data is representative and will vary depending on the specific reaction, substrate, and catalyst.[4]

Table 2: Typical Catalyst Loading and Ratios

ParameterTypical RangeRationale
Catalyst Loading0.5 - 10 mol%Balances reaction rate and cost. Very low loading can allow background reactions to compete.[4][6]
Ligand : Metal Ratio1 : 1 to 1.2 : 1A slight excess of ligand can ensure complete formation of the active chiral catalyst.[6]

Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method

This protocol outlines the key steps to validate an analytical method for determining enantiomeric excess.

  • Resolution (Rs):

    • Prepare a solution of a racemic or scalemic mixture of your product.

    • Inject the solution onto a suitable chiral stationary phase (CSP) column.[3]

    • Optimize the mobile phase (e.g., hexane/isopropanol mixture) and flow rate to achieve baseline separation of the enantiomeric peaks.[3]

    • Calculate the resolution (Rs). A value > 1.5 is required for accurate quantification.[1][2]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).[1]

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to determine the accuracy of the method.[1]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).[1]

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.[1]

    • Inject these solutions and plot the peak area against the concentration for each enantiomer. The relationship should be linear with a correlation coefficient (r²) of ≥ 0.99.[2]

Protocol 2: Screening Reaction Conditions

This protocol provides a general guideline for optimizing reaction parameters in parallel.

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of identical, flame-dried reaction vials.[1][3]

  • Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in an appropriate anhydrous solvent to ensure accurate and consistent dispensing.[1]

  • Parameter Variation:

    • Temperature: Set up identical reactions in parallel at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C).[1] Use appropriate cooling baths and thermostats to ensure consistent temperature control.[2]

    • Solvent: Set up identical reactions in a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether).[1]

    • Catalyst Loading: Set up identical reactions with varying catalyst concentrations (e.g., 0.5, 1, 2, 5 mol%).[1]

  • Reaction Execution: Add the stock solutions to the vials according to the experimental design. Stir the reactions for a predetermined amount of time or until completion is observed by a monitoring technique (e.g., TLC or GC).

  • Analysis: Quench the reactions appropriately. Prepare samples from each vial and analyze the enantiomeric excess using the validated chiral HPLC or GC method.

Mandatory Visualizations

Troubleshooting_Workflow cluster_step1 Method Validation Details cluster_step2 Purity Checks cluster_step3 Condition Optimization start Low Enantiomeric Excess Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Purity of Materials step1->step2 Method Valid val_res Check Resolution (Rs > 1.5) step1->val_res Invalid step3 Step 3: Optimize Reaction Conditions step2->step3 All Materials Pure pur_sub Substrate & Reagent Purity (Repurify if needed) step2->pur_sub Impure end_success High Enantioselectivity Achieved step3->end_success Conditions Optimized opt_temp Temperature Screen step3->opt_temp Sub-optimal val_acc Check Accuracy (Known Standards) val_prec Check Precision (Repeat Injections) pur_cat Catalyst/Ligand Purity & Integrity pur_sol Solvent Quality (Anhydrous & Degassed) opt_solv Solvent Screen opt_load Catalyst Loading opt_atm Inert Atmosphere

Caption: A logical workflow for troubleshooting low enantioselectivity.

Analytical_Validation_Flowchart start Start: Validate Chiral HPLC/GC Method racemic Prepare Racemic/Scalemic Standard start->racemic resolution Optimize for Baseline Separation (Rs > 1.5) racemic->resolution precision Perform Repeat Injections (n≥6) resolution->precision Yes end_fail Method Not Reliable: Re-evaluate Column, Mobile Phase, etc. resolution->end_fail No precision_check Is RSD < 2%? precision->precision_check accuracy Analyze Standards of Known %ee precision_check->accuracy Yes precision_check->end_fail No accuracy_check Is Measured ee = Known ee? accuracy->accuracy_check end_success Method Validated accuracy_check->end_success Yes accuracy_check->end_fail No

Caption: Experimental workflow for validating an analytical method.

References

Technical Support Center: Purification of Diastereomeric Mixtures of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of diastereomeric mixtures of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomeric mixtures of piperidine derivatives?

A1: The most common and effective methods for resolving diastereomeric mixtures of piperidine derivatives include:

  • Column Chromatography: Techniques such as flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are workhorse methods for separation. Due to the basic nature of the piperidine nitrogen, peak tailing can be a significant issue on silica gel.

  • Crystallization: Fractional crystallization of the diastereomeric mixture directly or, more commonly, diastereomeric salt formation can be highly effective, particularly for large-scale purifications. This method relies on the differential solubility of the diastereomers or their salts in a specific solvent system.[1][2]

  • Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that selectively reacts with one diastereomer, allowing for the separation of the unreacted diastereomer.[3][4]

Q2: Why do my piperidine derivatives show poor peak shape (tailing) in HPLC, and how can I fix it?

A2: Peak tailing for piperidine derivatives is often caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of silica-based stationary phases.[1][5] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount (typically 0.1-1%) of an amine like triethylamine (TEA) or diethylamine (DEA) can be added to the eluent to mask the active silanol sites and improve peak symmetry.[1][5][6]

  • Use a base-deactivated column: These columns are specifically treated to reduce the number of accessible silanol groups.

  • Operate at a low pH: Protonating the piperidine nitrogen can reduce its interaction with the stationary phase. However, this may not be suitable for all compounds or columns.

Q3: My diastereomeric salt crystallization is resulting in an oil or no crystals. What should I do?

A3: The formation of an oil ("oiling out") or failure to crystallize is a common problem in diastereomeric salt resolutions.[5] Here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. The ideal solvent will have a significant difference in solubility for the two diastereomeric salts. A systematic screening of various solvents with different polarities is recommended.

  • Control Cooling Rate: Rapid cooling can promote oiling out or co-precipitation of both diastereomers.[1] Allow the solution to cool slowly to room temperature before further cooling.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Use an Anti-Solvent: Gradually add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt in a good solvent to induce precipitation.

Q4: How do I choose the right chiral resolving agent for my piperidine derivative?

A4: The selection of a chiral resolving agent is often empirical and requires screening. For basic piperidine derivatives, chiral acids are used as resolving agents. Commonly effective agents include:

  • (R)- or (S)-Mandelic acid[1]

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1][7] The optimal choice depends on the specific structure of your piperidine derivative and the solvent used for crystallization.

Troubleshooting Guides

Guide 1: Poor Resolution in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Diastereomers Inappropriate stationary phase or mobile phase composition.- Screen different columns (e.g., C18, PFP, chiral stationary phases).- Optimize the mobile phase by systematically varying the solvent ratio and trying different organic modifiers (e.g., methanol, acetonitrile, isopropanol).
Peak Tailing Strong interaction of the basic piperidine nitrogen with the stationary phase.- Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[1][5][6]- Use a base-deactivated column.
Poor Peak Shape (Fronting) Sample solvent is much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible Retention Times Fluctuations in temperature or mobile phase composition.- Use a column thermostat to maintain a constant temperature.- Ensure the mobile phase is freshly prepared and well-mixed.
Guide 2: Challenges in Diastereomeric Salt Crystallization
Symptom Possible Cause Suggested Solution
Oiling Out (No Crystals Form) The diastereomeric salt is too soluble or its melting point is below the crystallization temperature.- Screen a variety of solvents with different polarities.- Try using solvent mixtures.- Ensure the starting racemic mixture is of high purity.[5]
Low Diastereomeric Excess (d.e.) Co-precipitation of both diastereomeric salts.- Slow down the cooling rate of the crystallization mixture.[1]- Recrystallize the obtained solid one or more times.
Low Yield of Desired Diastereomer The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature.- Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration.[5]

Data Presentation

Table 1: Chromatographic Separation of Piperidine Diastereomers - Example Data
Compound Type Column Mobile Phase Resolution Factor (Rs) Separation Factor (α) Reference
2-Aryl-4-methylenepiperidineChiral Stationary PhaseToluene/n-BuLi/(+)-sparteine--[4]
4-Octanol derivativeSilica GelNot specified1.031.25[8]
Camphorsultam amide derivativeSilica GelNot specified1.79-[8]
CSDP ester derivativeSilica GelNot specified1.061.18[8]
Synthetic PyrethroidsC18Acetonitrile:Methanol:Water (1:3:1)1.6 - 4.5-[9]
Table 2: Diastereomeric Salt Resolution of Piperidine Derivatives - Example Data
Piperidine Derivative Chiral Resolving Agent Solvent Diastereomeric Excess (d.e.) Achieved Reference
(1-methyl-2-phenyl)-ethylamine(R,R)-Tartaric AcidIsopropanol/Water95%[10]
Racemic Ethyl NipecotateDi-benzoyl-L-tartaric acidNot specifiedNot specified[7]
Racemic 2-MethylpiperazineL-tartaric acidNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Preparative HPLC for Diastereomer Separation
  • Method Development (Analytical Scale):

    • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, screen other stationary phases such as Phenyl-Hexyl or a chiral stationary phase (e.g., Chiralpak series).

    • Mobile Phase Screening: Begin with a broad gradient of acetonitrile in water (with 0.1% formic acid or TFA for acidic compounds, or 0.1% DEA for basic compounds).

    • Optimization: Once initial separation is observed, optimize the gradient, flow rate, and column temperature to maximize resolution.

  • Scale-Up to Preparative HPLC:

    • Column: Use a preparative column with the same stationary phase as the optimized analytical method, but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Sample Loading: Dissolve the diastereomeric mixture in a solvent compatible with the mobile phase at a high concentration. The maximum loading amount needs to be determined experimentally to avoid peak distortion.

    • Gradient Adjustment: The gradient may need to be adjusted for the larger column volume.

    • Fraction Collection: Collect fractions based on the UV chromatogram.

    • Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Selection:

    • Choose a suitable chiral resolving agent (e.g., a chiral acid for a basic piperidine).

    • Screen various solvents to find one where the two diastereomeric salts have a significant solubility difference.

  • Salt Formation:

    • Dissolve the racemic piperidine derivative in the chosen solvent.

    • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.

    • Stir the mixture. Crystallization may occur immediately or upon cooling.

  • Crystallization:

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals.

    • Determine the diastereomeric excess (d.e.) of the crystalline material using a suitable analytical technique (e.g., chiral HPLC or NMR).

    • If the d.e. is not satisfactory, recrystallize the salt.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the piperidine nitrogen.

    • Extract the free piperidine derivative with an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄) and concentrate it to obtain the purified diastereomer.

Mandatory Visualizations

G Decision Tree for Purification Method Selection start Diastereomeric Mixture of Piperidine Derivative scale Scale of Purification? start->scale large_scale Large Scale (>1g) scale->large_scale Large small_scale Small Scale (<1g) scale->small_scale Small solid Is the compound solid? large_scale->solid chromatography Chromatography small_scale->chromatography crystallization Diastereomeric Salt Crystallization hplc_sfc HPLC / SFC chromatography->hplc_sfc yes_solid Yes solid->yes_solid Yes no_solid No solid->no_solid No yes_solid->crystallization flash Flash Chromatography no_solid->flash

Caption: Decision tree for selecting a purification method.

G Workflow for HPLC Method Development start Define Separation Goal column_selection Select Column (e.g., C18, Chiral) start->column_selection mobile_phase Select Initial Mobile Phase (e.g., ACN/Water gradient) column_selection->mobile_phase initial_run Perform Initial Run mobile_phase->initial_run evaluate Evaluate Resolution (Rs) initial_run->evaluate optimize Optimize Parameters: - Gradient - Flow Rate - Temperature - Additives (e.g., DEA) evaluate->optimize Rs < 1.5 good_resolution Good Resolution? evaluate->good_resolution Rs > 1.5 optimize->initial_run finalize Finalize Method good_resolution->finalize Yes change_column Change Column/ Mobile Phase good_resolution->change_column No change_column->column_selection

Caption: Workflow for HPLC method development.

References

Technical Support Center: Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. The information is designed to help improve the yield and purity of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route is the diastereoselective reductive amination of a 1-benzyl-4-methylpiperidin-3-one precursor. This is followed by chiral resolution to isolate the desired (3S,4S) isomer. Another approach involves the reduction of a corresponding carbamate intermediate.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges are achieving high diastereoselectivity during the synthesis and efficiently separating the desired (3S,4S) isomer from other stereoisomers. Low yields and impurities from side reactions are also common issues that need to be addressed. A patent has highlighted that achieving high optical purity is a significant hurdle, with some processes resulting in low enantiomeric excess (ee), such as 82.3% ee or 97.3% ee.[1]

Q3: How can the optical purity of the final product be improved?

A3: A highly effective method for enhancing optical purity is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. For instance, forming an acetate salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been shown to significantly increase the chiral purity from 95.2% to 99.8%.[1] The use of other resolving agents like tartaric acid or (-)-camphoric acid can also be effective for chiral resolution of amines.[2]

Q4: What purification methods are recommended for the final product?

A4: Besides chiral resolution via salt formation, recrystallization is a common and effective purification method. For the dihydrochloride salt of the (3R,4R)-isomer, recrystallization from isopropanol has been reported to yield a product with 99.5% purity.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in Reductive Amination Step
Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient imine formation Optimize the reaction pH. Imine formation is often favored under mildly acidic conditions.Increased conversion to the imine intermediate, leading to a higher yield of the final product.
Decomposition of the reducing agent Ensure anhydrous reaction conditions, as many reducing agents (e.g., sodium triacetoxyborohydride) are sensitive to moisture.Preservation of the reducing agent's activity throughout the reaction, improving the overall yield.
Sub-optimal reducing agent Screen different reducing agents. Sodium triacetoxyborohydride is often effective and selective for reductive aminations.[4]Identification of a more efficient reducing agent for the specific substrate, resulting in a higher yield.
Incorrect stoichiometry Carefully control the stoichiometry of the amine and the carbonyl compound to minimize side reactions.Reduced formation of byproducts and an increased yield of the desired amine.
Issue 2: Low Diastereoselectivity
Potential Cause Troubleshooting Suggestion Expected Outcome
Steric hindrance Modify the N-protecting group to influence the steric environment around the reaction center, which can enhance diastereoselectivity.Improved facial selectivity during the reduction step, leading to a higher diastereomeric ratio.
Reaction temperature Perform the reaction at lower temperatures to increase the kinetic control of the reaction, which can favor the formation of one diastereomer.Enhanced diastereoselectivity by favoring the transition state leading to the desired isomer.
Choice of reducing agent The choice of reducing agent can influence the stereochemical outcome. Experiment with different borohydride reagents.Identification of a reducing agent that provides a higher diastereomeric excess for the desired product.
Issue 3: Inefficient Chiral Resolution
Potential Cause Troubleshooting Suggestion Expected Outcome
Inappropriate resolving agent Screen a variety of chiral acids (e.g., tartaric acid, dibenzoyl-L-tartaric acid, camphorsulfonic acid) to find the one that forms the most easily separable diastereomeric salts.Formation of diastereomeric salts with significantly different solubilities, facilitating separation by crystallization.
Sub-optimal crystallization solvent Test a range of solvents and solvent mixtures to identify conditions that maximize the solubility difference between the diastereomeric salts.Improved efficiency of fractional crystallization, leading to a higher recovery of the desired enantiomer with high optical purity.
Premature crystallization Ensure complete dissolution of the diastereomeric salts before cooling to allow for selective crystallization of the less soluble salt.Prevention of co-precipitation of the diastereomers, resulting in a higher purity of the isolated salt.

Data Presentation

Table 1: Comparison of Purification Methods for Optical Purity Enhancement

Purification Method Starting Optical Purity Final Optical Purity Reference
Formation of Acetate Salt95.2% chiral purity99.8% chiral purity[1]
Recrystallization from Isopropanol (for dihydrochloride salt)Not specified99.5% purity[3]

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride via Reductive Amination[5]
  • Reaction Setup : To a solution of toluene, add TiCl4 (0.2g, 1mmol) and NEt3 (0.15 g, 1.5 mmol).

  • Addition of Ketone : At 35 °C, add 1-benzyl-4-methyl-3-ketone piperidine (20.3 g, 100 mmol).

  • Addition of Amine : Add a methylamine solution (9.32 g, 120 mmol) to the reaction mixture and stir for 4 hours.

  • Reduction : Add NaBH(OAc)3 (0.32 g, 1.5 mmol) and 2 ml of glacial acetic acid.

  • Work-up : After the reaction is complete, wash the reaction mixture with saturated salt water.

  • Purification : The crude product is further purified to obtain (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. A reported method for a similar compound suggests recrystallization from isopropanol, which yielded a product with 94% yield and 99.5% purity.[3]

Protocol 2: Improvement of Optical Purity via Acetate Salt Formation[1]

This protocol is based on a patent describing the general principle of improving optical purity by forming an acetate salt. Specific quantities may need to be optimized for your particular substrate.

  • Dissolution : Dissolve the crude (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent.

  • Salt Formation : Add acetic acid to the solution to form the acetate salt.

  • Crystallization : Allow the acetate salt to crystallize from the solution. The desired diastereomer should preferentially crystallize.

  • Isolation : Isolate the crystals by filtration.

  • Liberation of Free Base : Treat the isolated salt with a base to liberate the free amine.

  • Extraction : Extract the free amine into an organic solvent and isolate the product. This process has been shown to increase the chiral purity from 95.2% to 99.8%.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation start 1-Benzyl-4-methyl-3-ketopiperidine reductive_amination Reductive Amination (Methylamine, NaBH(OAc)3) start->reductive_amination crude_product Crude Product (Mixture of Diastereomers) reductive_amination->crude_product chiral_resolution Chiral Resolution (e.g., Acetate Salt Formation) crude_product->chiral_resolution crystallization Fractional Crystallization chiral_resolution->crystallization isolation Isolation of Desired Diastereomer Salt crystallization->isolation liberation Liberation of Free Base isolation->liberation final_product This compound liberation->final_product

Caption: Synthetic and purification workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Inefficient Imine Formation issue->cause1 cause2 Reducing Agent Decomposition issue->cause2 cause3 Sub-optimal Reducing Agent issue->cause3 solution1 Optimize pH cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Screen Reducing Agents cause3->solution3

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Resolution of Racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chiral resolution of racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine. This chiral intermediate is a key component in the synthesis of various pharmaceutical compounds, making its stereochemical purity critical.

Frequently Asked Questions (FAQs)

Q1: What is a racemic mixture and why is its resolution important for this compound?

A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other[1]. For pharmaceutical applications, often only one enantiomer (e.g., the (3R,4R)-isomer of 1-Benzyl-N,4-dimethylpiperidin-3-amine) exhibits the desired therapeutic activity, while the other may be inactive or cause unwanted side effects[2]. Therefore, resolving the racemic mixture to isolate the desired enantiomer is a critical step in drug development and manufacturing[3].

Q2: What are the common methods for resolving racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine?

The most prevalent and industrially scalable method is diastereomeric salt crystallization [4]. This involves reacting the racemic amine with an enantiomerically pure chiral acid[1][5]. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization[3][4]. Other methods include kinetic resolution and chiral column chromatography[3][6].

Q3: How do I choose an appropriate chiral resolving agent?

The choice of resolving agent is crucial for successful crystallization[7]. For resolving substituted piperidines and other amines, chiral carboxylic acids are commonly used[1][4]. Based on literature for similar structures, effective resolving agents include:

  • Dibenzoyl-L-tartaric acid[8][9]

  • L-di-p-toluyl tartaric acid (L-DTTA)[10]

  • Mandelic acid[9]

  • (+)-Tartaric acid[1]

It is often necessary to screen several agents and solvents to find the optimal combination for high yield and enantiomeric purity[3].

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved sample?

Enantiomeric excess, a measure of the purity of the sample, can be determined using several analytical techniques. The most common and accurate method is High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) [2]. Another method is polarimetry, which measures the optical rotation of plane-polarized light caused by the chiral sample[8].

Experimental Workflow & Logic

The following diagrams illustrate the general workflow for diastereomeric salt resolution and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Diastereomeric Salt Resolution racemic Racemic Amine (1-Benzyl-N,4-dimethylpiperidin-3-amine) mix Mix in Suitable Solvent (e.g., Ethanol, Methanol) racemic->mix agent Chiral Resolving Agent (e.g., L-DTTA) agent->mix salts Mixture of Diastereomeric Salts ((R,R)-Acid-(R,R)-Amine & (R,R)-Acid-(S,S)-Amine) mix->salts crystallize Fractional Crystallization (Heating/Cooling Cycles) salts->crystallize filter Isolate Less Soluble Salt (Filtration) crystallize->filter salt_pure Pure Diastereomeric Salt filter->salt_pure Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor Liquid liberate Liberate Free Amine (Basification, e.g., NaOH) salt_pure->liberate extract Extract and Purify liberate->extract enantiomer Enantiomerically Pure Amine extract->enantiomer analyze Analyze for e.e. (Chiral HPLC) enantiomer->analyze G cluster_troubleshooting Troubleshooting Logic for Poor Resolution start Problem Encountered: Low Yield or Purity no_xtal No Crystals Form start->no_xtal Issue low_ee Low Enantiomeric Excess (e.e.) start->low_ee Issue low_yield Low Yield of Salt start->low_yield Issue sol_conc Action: Check Solvent & Concentration - Screen other solvents - Concentrate solution - Try anti-solvent addition no_xtal->sol_conc Possible Cause: Solubility too high sol_recrystal Action: Recrystallize Salt - Perform one or more recrystallizations to improve purity low_ee->sol_recrystal Possible Cause: Co-crystallization low_yield->sol_conc Possible Cause: Salt remains in solution sol_agent Action: Optimize Resolving Agent - Test a different chiral acid - Adjust stoichiometry low_yield->sol_agent Possible Cause: Poor salt formation or high solubility sol_seed Action: Induce Crystallization - Cool to lower temperature - Add seed crystals - Scratch flask sol_conc->sol_seed If still no crystals sol_recrystal->sol_agent If purity remains low

References

Technical Support Center: Enhancing Diastereoselectivity in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted piperidines, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in Aza-Diels-Alder Reactions

Potential Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can overcome the small energy difference between the transition states leading to different diastereomers, thus reducing selectivity.[1] Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to favor the kinetically controlled product.[1]
Inappropriate Lewis or Brønsted Acid Catalyst The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state, directly impacting stereoselectivity.[1] Action: Evaluate a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) or Brønsted acids (e.g., TFA, HCl) and optimize their stoichiometry.[1][2]
Solvent Effects The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to the desired and undesired diastereomers.[1] Action: Experiment with a range of solvents with varying polarities, such as toluene, dichloromethane, or acetonitrile, to identify the optimal medium.[1]
Substrate Steric Hindrance Insufficient steric bulk on the diene or dienophile may not provide a strong facial bias for the cycloaddition. Action: If feasible, modify the protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer.[1]

Issue 2: Poor Diastereoselectivity in the Reduction of Substituted Pyridiniums or Dihydropyridines

Potential Cause Troubleshooting Step
Choice of Reducing Agent The steric bulk and electronic properties of the reducing agent play a crucial role in the direction of hydride delivery. Action: Screen various reducing agents, such as NaBH₄, LiBH₄, or bulky hydride sources like L-Selectride®, to determine the optimal reagent for your substrate.
Catalyst Selection in Hydrogenation The catalyst used in catalytic hydrogenation can significantly influence the stereochemical outcome. Action: For the hydrogenation of substituted pyridines, consider using catalysts like PtO₂ (Adams' catalyst) or Rh/C, which have been shown to favor the formation of cis-piperidines.[3]
Hydrogen Pressure In catalytic hydrogenations, the hydrogen pressure can affect the diastereomeric ratio of the product. Action: Varying the hydrogen pressure (e.g., from 30 to 80 bar) can sometimes enhance the formation of the cis isomer.[3]
Directing Groups The presence and nature of functional groups on the ring can direct the approach of the reducing agent. Action: Consider the introduction of a coordinating group (e.g., a hydroxyl group) that can chelate to the metal of the hydride reagent, thereby directing the reduction from a specific face.

Issue 3: Inefficient Chiral Auxiliary Cleavage or Epimerization

Potential Cause Troubleshooting Step
Harsh Cleavage Conditions The conditions used to remove the chiral auxiliary may lead to epimerization of the newly formed stereocenter. Action: If epimerization is observed under basic conditions for ester hydrolysis, consider milder methods or alternative cleavage strategies. For reductive cleavage, perform the reaction at low temperatures and monitor carefully to avoid over-reduction or decomposition.[2]
Incomplete Cleavage The chiral auxiliary may be difficult to remove due to steric hindrance or other factors. Action: Screen different cleavage reagents and conditions. For example, if acidic hydrolysis is ineffective, consider oxidative or reductive cleavage methods.
Undesired Auxiliary-Substrate Conformation The conformation of the auxiliary-substrate conjugate may not effectively shield one face of the molecule. Action: The choice of chiral auxiliary is critical. If one auxiliary provides low diastereoselectivity, consider switching to a different auxiliary with different steric and electronic properties.[4]

Frequently Asked Questions (FAQs)

Q1: How can I rationally choose a chiral auxiliary for my piperidine synthesis?

A1: The selection of a chiral auxiliary should be based on several factors.[4] Consider the desired stereochemical outcome and the reaction mechanism. Auxiliaries like Evans' oxazolidinones or Oppolzer's sultams are well-established for directing alkylations.[4] For cycloaddition reactions, carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have proven effective.[5] It is also important to consider the ease of attachment and cleavage of the auxiliary. The ideal auxiliary should be readily available in both enantiomeric forms, induce high diastereoselectivity, and be removable under mild conditions without affecting the newly created stereocenters.[4]

Q2: What is catalytic dynamic resolution, and when should I consider using it?

A2: Catalytic dynamic resolution (CDR) is a powerful technique for the synthesis of enantiomerically enriched compounds from a racemic starting material.[6] It is particularly useful when a stereocenter can be epimerized under the reaction conditions. In the context of piperidine synthesis, CDR of N-Boc-2-lithiopiperidine has been successfully employed.[6] This method involves the use of a chiral ligand that selectively complexes with one enantiomer of the organolithium species, which is in equilibrium with its other enantiomer. Subsequent reaction with an electrophile traps the more stable diastereomeric complex, leading to a high enantiomeric excess in the product.[6] Consider using CDR when you have a racemic starting material with a labile stereocenter adjacent to a reactive site.

Q3: How do I minimize the formation of regioisomers in my reaction?

A3: The formation of regioisomers is a common challenge, particularly in reactions such as the Aza-Diels-Alder reaction or the functionalization of unsymmetrical pyridinium salts. To control regioselectivity, consider the electronic and steric properties of your substrates. Electron-donating or -withdrawing groups can direct the reaction to a specific position. In catalytic reactions, the choice of ligand can also play a crucial role in controlling regioselectivity. For instance, in some palladium-catalyzed reactions, the use of a more sterically hindered ligand can favor the formation of one regioisomer over another.

Q4: Can I predict the diastereochemical outcome of my reaction?

A4: Predicting the stereochemical outcome with certainty can be challenging, but several models can provide guidance. For reactions involving chiral auxiliaries, established models like the Felkin-Ahn model can help predict the direction of nucleophilic attack on carbonyls. For cyclic systems, the conformational preference of the ring and its substituents is a key determinant. For example, in the lithiation and subsequent electrophilic quench of N-Boc-2-alkylpiperidines, the alkyl group typically resides in an axial position to minimize A1,3-strain, leading to the preferential formation of the trans-2,6-disubstituted product.[6] Computational modeling can also be a valuable tool for predicting transition state energies and thus the favored diastereomer.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the diastereoselective synthesis of substituted piperidines.

Table 1: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines via Catalytic Dynamic Resolution [6]

EntryElectrophileYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Ratio (S:R)
1Phenyl isocyanate7375:2593:7
2Acetaldehyde7384:1693:7
3Tributylstannyl chloride67>95:596:4

Table 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition [7]

EntryAlkyneYield (%)Enantiomeric Excess (%)
1Phenylacetylene7794
21-Hexyne7292
33,3-Dimethyl-1-butyne6595

Table 3: Diastereoselective Synthesis using a Carbohydrate Auxiliary [5]

EntryReactionDiastereomeric Ratio
1Domino Mannich-Michael>95:5
2Conjugate Cuprate Addition>98:2 (cis)
3Enolate Alkylation>98:2 (trans)

Experimental Protocols

Protocol 1: Catalytic Dynamic Resolution for the Synthesis of Enantioenriched 2,6-Disubstituted Piperidines [6]

This protocol describes the second lithiation-substitution step on an enantioenriched 2-substituted piperidine.

  • Preparation: All experiments involving organolithium reagents must be carried out under an inert atmosphere (argon or nitrogen) using freshly distilled solvents. Diethyl ether (Et₂O) and tetrahydrofuran (THF) should be distilled from sodium benzophenone ketyl.

  • General Procedure A: To a solution of enantioenriched N-Boc-2-methylpiperidine (S-9, 1.0 mmol) and TMEDA (4.0 mmol, 4.0 equiv) in Et₂O (10 mL) at -78 °C, add s-BuLi (1.2 mmol, 1.2 equiv) dropwise.

  • Stirring: Stir the resulting mixture at -78 °C for the time specified for the particular electrophile.

  • Quenching: Add a precooled solution of the electrophile (1.2-1.5 equiv) in Et₂O.

  • Work-up: After the specified reaction time, quench the reaction with methanol (2 mL). Allow the mixture to warm to room temperature, and then partition between water and Et₂O.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Rhodium(I)-Catalyzed [2+2+2] Cycloaddition for Polysubstituted Piperidines [7]

  • Catalyst Preparation: In a glovebox, add [Rh(C₂H₄)₂Cl]₂ (0.0025 mmol) and the chiral phosphoramidite ligand (e.g., CKphos, 0.0055 mmol) to an oven-dried flask.

  • Reaction Setup: Equip the flask with a reflux condenser and a septum. Outside the glovebox, add toluene (1 mL) and stir the mixture for 15 minutes.

  • Reagent Addition: Add a solution of the alkenyl isocyanate (0.10 mmol) and the alkyne (0.16 mmol) in toluene (1 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux and stir for 16 hours.

  • Work-up: Upon completion, cool the flask to 23 °C and remove the solvent via rotary evaporation.

  • Purification: Purify the crude material by column chromatography (EtOAc to 20:1 EtOAc:MeOH).

Visualizations

experimental_workflow_chiral_auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., (R)- or (S)-2-Benzylpiperidine) Chiral_Auxiliary->Acylation Chiral_N_Acylpiperidine Chiral N-Acylpiperidine Acylation->Chiral_N_Acylpiperidine Deprotonation Deprotonation (e.g., LDA, NaHMDS) Chiral_N_Acylpiperidine->Deprotonation Enolate_Formation Enolate Formation Deprotonation->Enolate_Formation Reaction Reaction Enolate_Formation->Reaction Electrophile Electrophile Electrophile->Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage (e.g., Hydrolysis, Reduction) Diastereomerically_Enriched_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

troubleshooting_workflow Start Low Diastereoselectivity Observed Check_Temp Optimize Reaction Temperature (Screen lower temperatures) Start->Check_Temp Check_Catalyst Screen Catalysts/Reagents (Vary Lewis/Brønsted acids, reducing agents) Check_Temp->Check_Catalyst Check_Solvent Vary the Solvent (Test different polarities) Check_Catalyst->Check_Solvent Modify_Substrate Modify Substrate (Change protecting groups for steric hindrance) Check_Solvent->Modify_Substrate Improved Diastereoselectivity Improved? Modify_Substrate->Improved Improved->Check_Temp No, reiterate optimization End Optimized Protocol Improved->End Yes

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Troubleshooting guide for asymmetric synthesis using chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during asymmetric synthesis using chiral auxiliaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low diastereoselectivity in my reaction. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity is a frequent issue and can arise from several factors. The primary goal is to enhance the energy difference between the transition states leading to the desired and undesired diastereomers.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to reduced selectivity.[1]

    • Solution: Lowering the reaction temperature is often the most effective strategy. Reactions are commonly run at temperatures ranging from 0 °C to -78 °C to maximize diastereoselectivity.[1]

  • Lewis Acid/Base Choice: The Lewis acid or base used to form the enolate plays a critical role in locking the substrate into a specific conformation, which is essential for facial selectivity.[1]

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) or bases (e.g., LDA, NaHMDS).[1][2] The steric bulk and coordination strength of these reagents can significantly influence the stereochemical outcome.[1] For instance, titanium enolates often exhibit high selectivity in aldol reactions.[3]

  • Solvent Effects: The solvent's polarity and coordinating ability can impact the geometry of the transition state.[4]

    • Solution: Conduct a solvent screen using anhydrous solvents with varying polarities, such as toluene, dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or diethyl ether.[4]

  • Purity of Reagents: The presence of impurities, especially water, can quench reactive species like Lewis acids and enolates, leading to poor selectivity.[1][4] The stereoisomeric purity of the chiral auxiliary itself is also crucial.[1]

    • Solution: Ensure all reagents and solvents are of high purity and are rigorously dried. Use an inert atmosphere (e.g., Argon or Nitrogen) for the reaction setup.[4]

dot

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: My reaction yield is low, even though the diastereoselectivity is acceptable. What should I investigate?

A2: Low chemical yield can be attributed to incomplete reactions, product decomposition, side reactions, or issues during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of the catalyst/reagents.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider increasing the reaction time or slightly raising the temperature, but be mindful of the potential impact on selectivity.[4]

  • Reagent Stoichiometry: Incorrect stoichiometry of reagents can lead to unreacted starting material.

    • Solution: Carefully optimize the ratio of the substrate, electrophile, and base/Lewis acid. An excess of one reagent may be necessary.[1]

  • Side Reactions/Decomposition: The substrate or product might be unstable under the reaction conditions, leading to decomposition or the formation of byproducts.[1]

    • Solution: Perform the reaction at the lowest effective temperature and for the minimum time required. Ensure a clean reaction profile by using pure reagents.[1]

  • Purification Loss: The separation of diastereomers can sometimes be challenging, leading to significant loss of material during column chromatography or crystallization.[1]

    • Solution: Optimize the purification method. For chromatography, screen different solvent systems. For crystallization, test various solvents to find conditions that allow for selective crystallization of the major diastereomer.[5]

Q3: I'm having difficulty separating the resulting diastereomers. What techniques can I use?

A3: The products of auxiliary-directed reactions are diastereomers, which have different physical properties and can be separated by standard laboratory techniques.[5]

Separation Methods:

  • Flash Column Chromatography: This is the most common method for separating diastereomers.[5]

    • Strategy: A systematic screen of solvent systems (e.g., combinations of hexanes and ethyl acetate) should be performed to find a mobile phase that provides optimal separation (baseline resolution if possible) on TLC before attempting a large-scale column.

  • Crystallization: If the major diastereomer is a crystalline solid, fractional crystallization can be a highly effective method for purification on a larger scale.[6]

    • Strategy: Test a range of solvents and solvent mixtures to induce crystallization of the desired diastereomer, leaving the minor diastereomer in the mother liquor.

Q4: I am facing problems with the cleavage of the chiral auxiliary. It's either incomplete or causes epimerization of my product. What should I do?

A4: The removal of the chiral auxiliary is a critical step that must be performed under conditions that do not affect the newly created stereocenter.[5]

Common Cleavage Issues & Solutions:

  • Incomplete Cleavage: The cleavage reaction may be sluggish due to steric hindrance or suboptimal reaction conditions.

    • Solution: Increase the reaction time, temperature, or the equivalents of the cleavage reagent. However, be cautious as harsher conditions can promote side reactions.

  • Epimerization: If the newly formed stereocenter has an acidic proton, basic or acidic cleavage conditions can lead to its removal and subsequent re-protonation, resulting in a loss of stereochemical integrity (epimerization).[1][7]

    • Solution: Use milder cleavage conditions. Perform the reaction at low temperatures (e.g., 0 °C) and monitor it carefully to avoid prolonged exposure to basic or acidic environments.[1] If basic hydrolysis is problematic, consider alternative reductive or oxidative cleavage methods.[1]

  • Undesired Reactions: The reagents used for cleavage can sometimes react with other functional groups in the molecule. For example, reductive cleavage with hydrides might reduce other carbonyl groups.[1]

    • Solution: Choose a cleavage method that is chemoselective for the auxiliary. A thorough review of the compatibility of your molecule's functional groups with the chosen cleavage conditions is essential.

dot

Auxiliary_Lifecycle cluster_0 Asymmetric Synthesis Workflow Start Prochiral Substrate + Chiral Auxiliary (Xc) Attach Step 1: Attach Auxiliary Start->Attach Diastereoselective Step 2: Diastereoselective Reaction Attach->Diastereoselective Products Diastereomeric Products (R,R)-P-Xc & (S,R)-P-Xc Diastereoselective->Products Separate Step 3: Separate Diastereomers Products->Separate Major Major Diastereomer Separate->Major Cleave Step 4: Cleave Auxiliary Major->Cleave Final Enantiopure Product Cleave->Final Recover Recovered Auxiliary (Xc) Cleave->Recover

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Q5: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A5: Accurate determination of the d.r. is crucial for assessing the success of the reaction.

Methods for d.r. Determination:

  • ¹H NMR Spectroscopy: This is often the most straightforward method. Diastereomers are different compounds and will have distinct NMR spectra.[8]

    • Procedure: Identify a set of well-resolved signals corresponding to each diastereomer. The signals should be free from overlap with other peaks.[8] Integrate these signals accurately after proper phasing and baseline correction.[8] The ratio of the integrals corresponds to the diastereomeric ratio.[9]

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Chromatographic methods can provide excellent separation of diastereomers, allowing for precise quantification.[6]

    • Procedure: Develop a method using an achiral stationary phase that can resolve the two diastereomers. The ratio of the peak areas gives the d.r.

  • LC-MS: This technique combines the separation power of HPLC with the sensitivity of mass spectrometry and can be used to determine the d.r. by analyzing the extracted ion chromatograms for the product's mass.

Data Presentation: Performance of Common Chiral Auxiliaries

The choice of chiral auxiliary is dependent on the specific transformation. Below is a summary of commonly used auxiliaries for asymmetric alkylation.

Chiral AuxiliaryTypical SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone Propionyl ImideBenzyl bromide>99:180-95
Myers' Pseudoephedrine Propionyl AmideMethyl iodide>97:385-95
Oppolzer's Camphorsultam Propionyl SultamAllyl iodide>98:290-98
Enders' SAMP/RAMP Propanal HydrazoneIodomethane>95:5 (de)70-85

Data are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Acylation of an Evans' Auxiliary

This protocol describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Preparation: Dissolve the oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 equiv.) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation using Myers' Auxiliary

This protocol outlines the alkylation of a pseudoephedrine propionamide.[10]

  • Preparation: Add anhydrous lithium chloride (6.0-7.0 equiv.) to a flame-dried flask under argon. Suspend in anhydrous THF.[10]

  • Base Formation: Cool the suspension to -78 °C. Add diisopropylamine (2.25 equiv.) followed by n-butyllithium (2.1 equiv.) to form LDA.[10]

  • Enolate Formation: Add a solution of the pseudoephedrine propionamide (1.0 equiv.) in THF to the LDA/LiCl slurry at -78 °C and stir for 1 hour.[10]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv.) and stir at 0 °C until the reaction is complete (monitored by TLC).

  • Workup & Purification: Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.

Protocol 3: Cleavage of an Evans' Auxiliary

This protocol describes the hydrolytic cleavage to yield a carboxylic acid.[11]

  • Preparation: Dissolve the N-acylated auxiliary (1.0 equiv.) in a 4:1 mixture of THF and water and cool to 0 °C.[10]

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (LiOH) (2.0 equiv.).[10]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3 with 1 M HCl.[1]

  • Extraction: Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer.[1]

Protocol 4: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.[8]

  • Data Processing: Process the spectrum with Fourier transform, careful phasing, and baseline correction.[8]

  • Analysis: Identify a pair of well-resolved, non-overlapping signals corresponding to a specific proton in each diastereomer.[8] Integrate these two signals. The ratio of the integral values gives the diastereomeric ratio.[8]

dot

Caption: Model for stereocontrol in the alkylation of an Evans' auxiliary.

References

Validation & Comparative

A Comparative Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine with Other Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral diamine with potential applications in asymmetric catalysis. While it is commercially available and has found utility as a key intermediate in the synthesis of pharmaceuticals such as tofacitinib, a Janus kinase (JAK) inhibitor, its direct application as a chiral catalyst in asymmetric reactions is not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative analysis of its structural features against well-established chiral catalysts and presents performance data for structurally related chiral diamines in key asymmetric transformations. This analysis aims to offer a valuable framework for researchers considering the design and application of novel chiral catalysts based on the piperidine scaffold.

Structural Analysis of this compound

The catalytic potential of a chiral amine is intrinsically linked to its structure. This compound possesses several key features:

  • Chiral Centers: The molecule has two stereogenic centers at the 3 and 4 positions of the piperidine ring, which can create a well-defined chiral environment around a catalytically active site.

  • Diamine Functionality: The presence of two amino groups—a tertiary amine within the piperidine ring and a secondary methylamino group at the 3-position—allows for its classification as a chiral diamine. This dual functionality is crucial for many catalytic cycles, where one amine can act as a binding site for a metal or substrate, while the other can be involved in the catalytic transformation, for instance, through enamine or iminium ion formation.

  • Steric Hindrance: The benzyl group on the piperidine nitrogen and the methyl group at the 4-position introduce significant steric bulk. This can play a critical role in controlling the facial selectivity of an approaching substrate, thereby influencing the enantioselectivity of the reaction.

The logical relationship for the potential application of this diamine as a catalyst in an asymmetric reaction can be visualized as follows:

G Potential Catalytic Role of this compound cluster_catalyst Chiral Catalyst cluster_reaction Asymmetric Reaction Catalyst (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine Substrate_A Prochiral Substrate A Catalyst->Substrate_A Forms chiral intermediate Product Enantioenriched Product Catalyst->Product Regenerated Substrate_B Prochiral Substrate B Substrate_A->Substrate_B Reacts with Substrate_B->Product Forms

Caption: Logical workflow of asymmetric catalysis.

Performance Comparison with Structurally Related Chiral Catalysts

To provide a practical context for the potential performance of this compound, this section details the efficacy of other well-established chiral diamine and amine catalysts in three key asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Asymmetric Transfer Hydrogenation.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral amines, particularly proline and its derivatives, are highly effective organocatalysts for this transformation.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)
(S)-Prolinep-NitrobenzaldehydeCyclohexanoneMeOH/H₂O9085:15>99
(S)-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O8580:2098
(S)-Proline4-ChlorobenzaldehydeAcetoneDMF68-76

Data sourced from multiple studies to show representative results.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis. Chiral diamines have been successfully employed as organocatalysts and as ligands for metal catalysts in this reaction.

CatalystMichael AcceptorMichael DonorSolventYield (%)ee (%)
Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂NitrostyreneDiethyl malonateToluene9594
(S)-Diphenylprolinol TMS Ethertrans-β-NitrostyrenePropanalToluene9799
Chiral Diamine OrganocatalystChalconeAniline->9955

Data sourced from various publications to illustrate typical performance.[1][2]

Asymmetric Transfer Hydrogenation

The reduction of prochiral ketones and imines to chiral alcohols and amines is a critical transformation. Ruthenium complexes of N-tosylated diamines, such as TsDPEN, are highly efficient catalysts for asymmetric transfer hydrogenation.

CatalystSubstrateHydrogen DonorYield (%)ee (%)
Ru(II)/ (S,S)-TsDPENAcetophenoneHCOOH/NEt₃9599
Ru(II)/ (S,S)-TsDPEN1-Methyl-3,4-dihydroisoquinolineHCOOH/NEt₃High95
Tethered Ru(II)/TsDPENAcetophenoneIsopropanol>9998

Performance data is representative of published results.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in a 2:1 mixture of methanol and water (3 mL) is added (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[4][5]

General Protocol for Asymmetric Michael Addition with a Chiral Diamine Organocatalyst

In a vial, the chiral diamine catalyst (0.05 mmol, 10 mol%) is dissolved in the appropriate solvent (e.g., toluene, 1 mL). The Michael donor (0.5 mmol) and the Michael acceptor (0.6 mmol) are then added sequentially. The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-72 hours), with monitoring by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][6]

General Protocol for Asymmetric Transfer Hydrogenation using a Ru(II)/TsDPEN Catalyst

A mixture of the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.011 mmol) in a suitable solvent (e.g., isopropanol or a formic acid/triethylamine mixture) is stirred under an inert atmosphere at a specified temperature (e.g., 80 °C) for a short period to form the active catalyst. The ketone or imine substrate (1.0 mmol) is then added. The reaction is stirred at the same temperature until complete conversion is observed (monitored by GC or TLC). The reaction mixture is then cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by column chromatography to give the chiral alcohol or amine. The enantiomeric excess is determined by chiral GC or HPLC.[3][7]

Catalytic Pathways and Workflows

The following diagrams illustrate the general mechanisms and workflows for the discussed asymmetric reactions.

G Enamine Catalysis in Asymmetric Aldol Reaction Proline Proline Ketone Ketone Proline->Ketone + Iminium_Ion Iminium_Ion Ketone->Iminium_Ion Forms Enamine Enamine Iminium_Ion->Enamine Deprotonation Aldehyde Aldehyde Enamine->Aldehyde Nucleophilic attack Aldol_Adduct Aldol_Adduct Aldehyde->Aldol_Adduct Forms Product Product Aldol_Adduct->Product Hydrolysis Product->Proline Regenerates

Caption: Simplified enamine catalytic cycle for the aldol reaction.

G Asymmetric Transfer Hydrogenation Workflow Ru_Precursor Ru(II) Precursor Active_Catalyst Active Ru-Hydride Catalyst Ru_Precursor->Active_Catalyst Chiral_Diamine Chiral Diamine Ligand (e.g., TsDPEN) Chiral_Diamine->Active_Catalyst Forms Ketone_Imine Prochiral Ketone/Imine Active_Catalyst->Ketone_Imine Reduces Chiral_Product Chiral Alcohol/Amine Ketone_Imine->Chiral_Product H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Active_Catalyst Regenerates Byproduct Oxidized H-Donor H_Donor->Byproduct

Caption: Experimental workflow for asymmetric transfer hydrogenation.

References

Benchmarking the catalytic activity of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Potential Catalytic Activity of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Against Established Chiral Amine Organocatalysts

Introduction

This compound is a chiral piperidine derivative with potential applications in organocatalysis.[1][2][3] Its structure, featuring a chiral 1,2-diamine moiety within a piperidine scaffold, suggests its capability to act as a catalyst in asymmetric synthesis. Chiral amines are a cornerstone of organocatalysis, facilitating a wide range of stereoselective transformations.[4] This guide provides a comparative benchmark of the potential catalytic performance of this compound against well-established chiral amine catalysts in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. Due to the limited publicly available data on the specific catalytic activity of this compound, this comparison is based on the performance of structurally related catalysts and serves as a predictive guide for researchers.

Structural Analogs and Potential Catalytic Role

The catalytic activity of chiral amines typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The stereochemical outcome of the reaction is governed by the steric and electronic properties of the catalyst. The structure of this compound incorporates a tertiary amine and a secondary amine, which is a common feature in many bifunctional organocatalysts. Its rigid piperidine backbone can provide a well-defined chiral environment, which is crucial for achieving high stereoselectivity.

For the purpose of this benchmark, we will compare its potential performance with established chiral secondary amine catalysts such as L-Proline and its derivatives, which are known to be effective in various asymmetric transformations.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroalkenes is a fundamental reaction for constructing chiral γ-nitro aldehydes, which are versatile building blocks in organic synthesis. The table below summarizes the performance of several established chiral amine catalysts in the reaction between propanal and nitrostyrene, providing a benchmark for the expected efficacy of novel catalysts like this compound.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Data sourced from a comparative guide on chiral amine catalysts.[4]

Key Observations:

  • L-Proline, a foundational organocatalyst, shows modest yield and enantioselectivity under these conditions.

  • Proline derivatives demonstrate significantly improved performance, with (S)-Diphenylprolinol TMS Ether offering excellent yield, diastereoselectivity, and enantioselectivity in a much shorter reaction time.[4]

Based on its structural features, it is hypothesized that this compound could exhibit catalytic activity comparable to or exceeding that of the simpler proline derivatives, owing to its more defined chiral environment. Experimental validation is required to confirm this hypothesis.

Experimental Protocols

The following is a generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, which can be adapted for testing the catalytic activity of this compound.

General Procedure for Asymmetric Michael Addition:

  • To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., chloroform, 1.0 mL) at room temperature, add the aldehyde (1.5 mmol).

  • Add the chiral amine catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Determine the diastereomeric ratio of the product by 1H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an asymmetric synthesis experiment using a chiral amine catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Mix Nitroalkene and Solvent B Add Aldehyde A->B C Add Chiral Amine Catalyst (this compound) B->C D Stir at Desired Temperature C->D E Monitor by TLC D->E Check Progress E->D Continue F Concentrate Under Reduced Pressure E->F Reaction Complete G Silica Gel Column Chromatography F->G H Determine Diastereomeric Ratio (¹H NMR) G->H I Determine Enantiomeric Excess (Chiral HPLC) G->I

Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.

Conclusion and Future Outlook

While there is a lack of direct experimental data on the catalytic activity of this compound, its structural similarity to known effective chiral amine organocatalysts suggests its potential as a valuable tool in asymmetric synthesis. The rigid piperidine framework and the presence of two chiral centers and two amino groups could provide a unique chiral environment, potentially leading to high stereoselectivity in reactions such as the Michael addition.

Further research is necessary to experimentally validate the catalytic efficacy of this compound. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the catalytic potential of this and other novel chiral amines. The development of new and efficient organocatalysts remains a critical endeavor in modern organic chemistry, enabling the synthesis of complex chiral molecules with greater precision and sustainability.

References

Comparative study of different synthetic routes to chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The chiral piperidine scaffold is a privileged motif in medicinal chemistry, found in numerous pharmaceuticals and natural products. Consequently, the development of efficient and stereoselective synthetic routes to access these valuable compounds is a significant focus of chemical research. This guide provides a comparative overview of three distinct and modern strategies for the synthesis of chiral piperidines: a rhodium-catalyzed asymmetric reductive Heck reaction, a chiral auxiliary-mediated diastereoselective addition-cyclization, and a chemo-enzymatic dearomatization approach.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for a representative example from each of the three synthetic routes, highlighting their respective efficiencies and selectivities.

Parameter Route 1: Rh-catalyzed Asymmetric Reductive Heck Reaction [1][2]Route 2: Chiral Auxiliary-Mediated Synthesis [3][4]Route 3: Chemo-enzymatic Dearomatization [5][6]
Target Moiety 3-Arylpiperidine2-Arylpiperidine3-Arylpiperidine
Key Reaction Step Asymmetric Reductive Heck ReactionDiastereoselective Grignard Addition & Intramolecular CyclizationOne-pot Amine Oxidase/Ene Imine Reductase Cascade
Catalyst/Auxiliary [Rh(cod)OH]₂ / (S)-Segphos(R)-tert-Butanesulfinamide6-HDNO / EneIRED-01
Overall Yield ~70-80% (over 3 steps)>80% (for the key addition-cyclization step)≥50% (over 4 steps)
Enantiomeric Excess (ee) 96% eeNot directly applicable (diastereoselective)96% ee
Diastereomeric Ratio (dr) Not applicable>90:10 drNot applicable
Key Reaction Temperature 70 °C-20 °C30 °C
Reaction Time 20 hours (for Heck reaction)Minutes (in continuous flow)24 hours

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Route 1: Rhodium-catalyzed Asymmetric Reductive Heck Reaction

This method provides access to enantioenriched 3-substituted piperidines through a three-step sequence involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction.

Key Step: Rh-catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-carboxylate with Phenylboronic Acid [1][2]

To a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) were added. The vial was placed under reduced pressure and then purged with argon (this was repeated three times). Toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) were added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The catalyst solution was stirred at 70 °C for 10 minutes. Phenylboronic acid (1.5 mmol, 3.0 equiv) and then phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv) were added, and the resulting mixture was stirred at 70 °C for 20 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Route 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This approach utilizes a chiral auxiliary, (R)-tert-butanesulfinamide, to direct the stereoselective addition of a Grignard reagent to an imine, followed by an intramolecular cyclization to furnish α-chiral piperidines. The protocol is exemplified by a continuous flow process.[3][4]

Key Step: Continuous Flow Synthesis of (R,S)-2-phenyl-N-(tert-butylsulfinyl)piperidine [3][4]

Two syringe pumps were used to introduce the reactants into a microreactor system. Syringe A was filled with a solution of (R)-N-(5-bromopentylidene)-tert-butanesulfinamide in THF (0.1 M). Syringe B was filled with phenylmagnesium bromide in THF (0.3 M). The flow rates were set to deliver the reactants to a T-mixer at a 1:1.5 molar ratio of the imine to the Grignard reagent. The combined stream was then passed through a 1.0 mm internal diameter PFA tubing reactor coil maintained at -20 °C. The residence time in the reactor was controlled to be 90 seconds. The output from the reactor was collected in a flask containing a saturated aqueous solution of NH₄Cl to quench the reaction. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Route 3: Chemo-enzymatic Dearomatization

This strategy combines chemical synthesis and biocatalysis in a one-pot cascade reaction to produce stereo-defined 3- and 3,4-substituted piperidines from N-substituted tetrahydropyridines.[5][6]

Key Step: One-pot Chemo-enzymatic Synthesis of (R)-(+)-Preclamol [5][6]

In a 50 mL Falcon tube, potassium phosphate buffer (10 mL, 50 mM, pH 7.5) containing glucose (100 mM) was added. To this solution, NADP⁺ (1 mM), GDH (glucose dehydrogenase, 5 mg/mL), and the ene-imine reductase (EneIRED-01, 5 mg/mL) were added. The mixture was gently shaken until all solids dissolved. In a separate vial, N-propyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine (1 mmol) was dissolved in DMSO (1 mL). This solution was then added to the enzyme-containing buffer. Finally, 6-hydroxy-D-nicotine oxidase (6-HDNO, 1 mg/mL) was added to initiate the reaction. The reaction mixture was incubated at 30 °C with shaking at 200 rpm for 24 hours. The reaction was quenched by the addition of an equal volume of acetonitrile. The mixture was centrifuged to precipitate the proteins, and the supernatant was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Rh-catalyzed Asymmetric Reductive Heck Reaction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine 1. Partial Reduction 2. Carbamate Protection Tetrahydropyridine 3-Aryl-1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck (Key Step) Piperidine1 Chiral 3-Arylpiperidine Tetrahydropyridine->Piperidine1 Reduction

Caption: Workflow for Route 1.

G cluster_1 Route 2: Chiral Auxiliary-Mediated Synthesis Aldehyde δ-Bromoaldehyde Imine N-tert-Butanesulfinyl Imine Aldehyde->Imine Condensation with (R)-tert-Butanesulfinamide Adduct Grignard Adduct Imine->Adduct Diastereoselective Grignard Addition (Key Step) Piperidine2 Chiral 2-Arylpiperidine Adduct->Piperidine2 Intramolecular Cyclization & Deprotection

Caption: Workflow for Route 2.

G cluster_2 Route 3: Chemo-enzymatic Dearomatization SubstitutedPyridine Substituted Pyridine Tetrahydropyridine2 N-Substituted Tetrahydropyridine SubstitutedPyridine->Tetrahydropyridine2 N-Alkylation & Reduction Dihydropyridinium Dihydropyridinium Intermediate Tetrahydropyridine2->Dihydropyridinium 6-HDNO (Amine Oxidase) Piperidine3 Chiral 3-Arylpiperidine Dihydropyridinium->Piperidine3 EneIRED (Ene-Imine Reductase)

Caption: Workflow for Route 3.

References

Navigating the Synthesis of a Key Tofacitinib Intermediate: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the consistent and reproducible synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of published synthetic protocols for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a critical building block in the manufacture of the Janus kinase (JAK) inhibitor, tofacitinib.

This document delves into the primary synthetic strategies, offering a side-by-side comparison of their reported yields, purity, and reaction conditions. Detailed experimental methodologies are provided for the key transformations, and logical workflows are visualized to facilitate a deeper understanding of the synthetic pathways. The synthesis of the enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is often described in the literature; for the purpose of this guide, it is assumed that the synthetic protocols are analogous for the (3S,4S)-enantiomer, a common practice in stereoselective synthesis.

At a Glance: Comparing Synthetic Strategies

Two predominant strategies for the synthesis of this compound have been identified in the scientific and patent literature. The choice of route can significantly impact the overall efficiency, cost, and stereochemical purity of the final product.

ParameterStrategy 1: From Pyridine DerivativesStrategy 2: From Piperidinone Derivatives
Starting Material 3-Amino-4-methylpyridine or 3-bromo-4-methylpyridine1-Benzyl-4-methyl-3-oxopiperidine
Key Steps N-protection, catalytic hydrogenation of the pyridine ring, N-benzylation, and reductive amination or amide reduction.Reductive amination with methylamine.
Reported Overall Yield Variable, with one report citing 13.3% for the overall synthesis of Tofacitinib Citrate from 3-amino-4-methylpyridine.Not explicitly stated for the single step, but is a more direct route.
Reported Purity / Stereoselectivity Challenges in achieving high optical purity have been noted, with some methods yielding low enantiomeric excess (ee). The use of chiral resolving agents or specific chiral catalysts is often necessary. The acetate salt has been reported to enhance stability and aid in purification.[1]The stereochemical outcome is determined by the reduction conditions.
Advantages Utilizes readily available starting materials.More convergent and potentially shorter route.
Disadvantages Longer synthetic sequence with more steps. Challenges in controlling stereochemistry during hydrogenation and subsequent steps.The starting piperidinone may be less readily available or require separate synthesis.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic strategy, the following diagrams outline the key transformations.

G cluster_0 Strategy 1: From Pyridine Derivatives A 3-Amino/Bromo-4-methylpyridine B N-Protected-4-methyl-3-aminopyridine A->B N-Protection C N-Protected-cis-4-methyl-3-aminopiperidine B->C Catalytic Hydrogenation D N-Protected-1-benzyl-cis-4-methyl-3-aminopiperidine C->D N-Benzylation E This compound D->E Amide Reduction / Reductive Amination & Deprotection

Caption: Synthetic workflow starting from a pyridine derivative.

G cluster_1 Strategy 2: From Piperidinone Derivatives F 1-Benzyl-4-methyl-3-oxopiperidine G This compound F->G Reductive Amination with Methylamine

Caption: A more direct synthetic approach from a piperidinone.

Detailed Experimental Protocols

The reproducibility of a synthetic protocol is critically dependent on the precise experimental conditions. Below are generalized methodologies for the key transformations described in the literature. Researchers should consult the primary sources for specific reagent quantities and safety information.

Strategy 1: Key Experimental Steps

1. N-Methoxycarbonylation of 3-Amino-4-methylpyridine

To a solution of 3-amino-4-methylpyridine in a suitable solvent, sodium hydride is added portion-wise at a controlled temperature. Methyl chloroformate is then added dropwise, and the reaction is stirred until completion. The product, 4-methyl-3-(methoxycarbonylamino)pyridine, is then isolated after aqueous workup.

2. Catalytic Hydrogenation of the Pyridine Ring

The N-protected aminopyridine derivative is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a platinum or rhodium catalyst under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and catalyst loading) are critical for achieving the desired cis-stereochemistry of the resulting piperidine.

3. N-Benzylation of the Piperidine

The N-protected-cis-4-methyl-3-aminopiperidine is reacted with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent to yield the N-benzyl derivative.

4. Amide Reduction to the Final Product

The methoxycarbonyl group is reduced to a methylamino group. This can be achieved using a reducing agent such as lithium aluminum hydride or Red-Al. The reaction is typically performed in an anhydrous ethereal solvent. Subsequent workup and purification yield the target compound.

Strategy 2: Key Experimental Steps

1. Reductive Amination of 1-Benzyl-4-methyl-3-oxopiperidine

1-Benzyl-4-methyl-3-oxopiperidine is dissolved in a suitable solvent, such as toluene, and treated with a solution of methylamine. A reducing agent, for example, sodium triacetoxyborohydride, is then added portion-wise. The reaction is monitored until the starting material is consumed. An aqueous workup followed by purification affords this compound. One patent suggests the use of TiCl4 and NEt3 followed by reaction with a methylamine solution and subsequent reduction with NaBH(OAc)3.

Challenges in Reproducibility and Potential Solutions

Achieving high yield and, crucially, high stereochemical purity are significant challenges in the synthesis of this compound.

  • Stereocontrol: The catalytic hydrogenation of the pyridine ring in Strategy 1 is a critical step for establishing the desired cis-stereochemistry. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio. Asymmetric hydrogenation using chiral catalysts has been explored, but can suffer from high costs and low enantiomeric excess.

  • Purification: The separation of diastereomers can be challenging. The literature suggests that the formation of specific salts, such as the acetate salt, can improve the stability and facilitate the purification of the desired stereoisomer, leading to higher optical purity.[1]

  • Yield: Multi-step syntheses, like Strategy 1, can lead to lower overall yields. Process optimization at each step is crucial for improving the overall efficiency.

Conclusion

The synthesis of this compound presents a choice between a longer, more established route starting from pyridine derivatives and a more convergent approach from a piperidinone precursor. While the pyridine-based strategy is well-documented, it poses challenges in stereocontrol that often necessitate chiral resolution or expensive asymmetric catalysts. The piperidinone route offers a potentially more efficient pathway, though the availability of the starting material may be a consideration.

For researchers and drug development professionals, a thorough evaluation of these factors, including in-house expertise, available resources, and desired scale of production, is essential for selecting the most reproducible and economically viable synthetic protocol. Careful optimization of reaction conditions and purification techniques, such as the use of specific salt forms, will be critical in achieving the high purity required for pharmaceutical applications.

References

A Comparative Guide to Cross-Validation of Analytical Techniques for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate determination of enantiomeric purity is a critical-to-quality attribute in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, regulatory bodies mandate stringent control and quantification of the enantiomeric composition of drug substances and products.[3][4] Cross-validation of analytical methods is an essential process to ensure the reliability, accuracy, and consistency of these purity measurements across different techniques.[1][5]

This guide provides an objective comparison of the most common high-performance analytical techniques used for chiral purity assessment: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It outlines their principles, compares their performance, provides exemplary experimental protocols, and details a framework for cross-validation.

Overview of Primary Analytical Techniques

The separation of enantiomers is typically achieved by creating a transient diastereomeric interaction with a chiral selector. This selector can be part of the stationary phase (in HPLC and SFC) or an additive in the background electrolyte (in CE).[1][3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used technique for determining enantiomeric purity.[1][6] It offers great flexibility through various modes (normal-phase, reversed-phase, polar organic) and a vast library of commercially available chiral stationary phases (CSPs), such as polysaccharide-based and macrocyclic glycopeptide CSPs.[1][7]

  • Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC often provides faster and more efficient separations.[8][9] It uses supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption and making it a "greener" technology.[2][10] SFC is particularly advantageous for its high throughput and compatibility with the same CSPs used in normal-phase HPLC.[8][11]

  • Capillary Electrophoresis (CE): This high-efficiency technique requires minimal sample and solvent volumes.[12][13] Enantiomeric separation is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte, which induces differential migration times for the enantiomers in an electric field.[1][3] CE is recognized for its high resolving power, flexibility, and low operational costs.[12]

Performance Comparison of Chiral Analysis Techniques

The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, required sensitivity, desired analysis speed, and available instrumentation. The following table summarizes typical performance characteristics for each technique.

Parameter Chiral HPLC Chiral SFC Chiral CE
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning between a supercritical fluid mobile phase (CO2 + modifier) and a CSP.[10]Differential migration of charged analytes in a background electrolyte containing a chiral selector.
Typical Analysis Time 5 - 30 minutes.[4]1 - 10 minutes (often 3-5 times faster than HPLC).[8]10 - 20 minutes.
Resolution (Rs) Good to excellent (Rs > 1.5 is baseline).[6]Often superior enantiomeric resolution compared to HPLC for the same CSP.[14]High to very high efficiency and resolution.
Solvent Consumption High (e.g., hexane, alcohols).[14]Low (primarily CO2, small % of alcohol modifier).[2][8]Very low (nL to µL range).[12][15]
Sensitivity (LOD/LOQ) Good; highly dependent on detector (UV, MS).[6]Comparable or better than HPLC, especially with MS.Good; can be limited by small injection volume, but concentration techniques exist.[15]
Key Advantages Widely established, versatile, robust, vast range of available CSPs.[1]Fast, high throughput, "green" (less organic solvent), faster equilibration.[8][11]High efficiency, minimal sample/reagent use, orthogonal selectivity, low cost.[3][12]
Key Limitations Higher solvent cost and waste, longer run times compared to SFC.[16]Requires specialized high-pressure equipment, less suitable for highly polar compounds.[17]Lower sensitivity for UV detection, reproducibility can be challenging.[15]

Cross-Validation Workflow and Logic

Cross-validation confirms that different analytical procedures produce comparable and reliable results for the same sample.[5] This process is crucial when transferring a method between labs or when a new, more efficient method (e.g., SFC) is intended to replace an established one (e.g., HPLC).

A systematic approach to cross-validation involves analyzing the same set of samples, including the active pharmaceutical ingredient (API) spiked with its counter-enantiomer at various levels, with both methods. The results are then statistically compared.

G cluster_0 Method A (e.g., Validated HPLC) cluster_1 Method B (e.g., New SFC Method) A1 Prepare Samples (API, Racemate, Spiked Samples) A2 Analyze Samples via Method A A1->A2 A3 Calculate Chiral Purity (% area) A2->A3 compare Compare Results from Method A and Method B A3->compare B1 Prepare Samples (Identical to Method A set) B2 Analyze Samples via Method B B1->B2 B3 Calculate Chiral Purity (% area) B2->B3 B3->compare start Define Validation Samples & Acceptance Criteria start->A1 start->B1 report Assess Against Criteria (e.g., Bland-Altman, t-test) compare->report end Methods are Cross-Validated report->end

Caption: Workflow for cross-validating two analytical techniques for chiral purity.

The validation of a chiral purity method should generally follow ICH guidelines, assessing parameters such as specificity, precision, accuracy, linearity, range, and sensitivity (LOD/LOQ).[6][18]

Principles of Chiral Separation by Chromatography

The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers cluster_output Elution Profile CSP1 CSP2 CSP3 CSP4 CSP5 placeholder racemate Racemic Mixture (R- and S-Enantiomers) R R racemate->R Mobile Phase Flow S S racemate->S R->CSP4 Weaker Interaction S->CSP2 Stronger Interaction separated separated elute_R R-Enantiomer (Elutes First) elute_S S-Enantiomer (Elutes Second) placeholder->elute_R placeholder->elute_S

Caption: Principle of enantiomeric separation on a chiral stationary phase (CSP).

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. The following protocols provide general starting points for each technique.

Protocol 1: Chiral HPLC (Normal-Phase)

This protocol is a general approach for the separation of a neutral or basic chiral compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA).[4]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 25 °C.[19]

  • Detection: UV detection at a suitable wavelength for the analyte (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., hexane/IPA mixture) to a concentration of approximately 0.5-1.0 mg/mL.

Protocol 2: Chiral SFC

SFC methods often use the same stationary phases as normal-phase HPLC.[8]

  • Instrumentation: SFC system with a back-pressure regulator and a UV or MS detector.

  • Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A typical starting gradient is 5% to 40% modifier over 5 minutes.[1]

  • Flow Rate: 2-4 mL/min.[1]

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.

Protocol 3: Chiral Capillary Electrophoresis (CE)

This protocol outlines a general approach using a cyclodextrin as the chiral selector.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5, containing 10-20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 15-25 kV.[1]

  • Capillary Temperature: 25 °C.[1]

  • Detection: On-capillary UV detection at a suitable wavelength.

  • Injection: Hydrodynamic (pressure) or electrokinetic (voltage) injection.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at 0.1-1 mg/mL.[1]

Conclusion

Chiral HPLC, SFC, and CE are all powerful techniques for the assessment of enantiomeric purity. HPLC is the well-established workhorse, while SFC offers significant advantages in speed and reduced solvent consumption, making it ideal for high-throughput screening and purification.[1][8] CE provides an orthogonal, high-efficiency separation mechanism with minimal sample requirements.[3][12] The choice of method depends on the specific analytical challenge. A thorough cross-validation process, as outlined in this guide, is paramount to ensure that the chosen analytical methods are robust, reliable, and interchangeable, thereby guaranteeing the quality and safety of chiral pharmaceutical products.

References

Evaluating the Performance of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and stereoselectivity. This guide provides a framework for evaluating the performance of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine , a chiral diamine often employed as a key intermediate or ligand in asymmetric synthesis. Due to the limited availability of direct comparative studies for this specific molecule, this document outlines standardized experimental protocols and key performance indicators to enable researchers to generate their own comparative data.

Introduction to this compound

This compound is a chiral vicinal diamine. Its structure, featuring a piperidine ring with specific stereochemistry, makes it a valuable building block in the synthesis of complex molecules, most notably as an intermediate in the preparation of tofacitinib, a Janus kinase (JAK) inhibitor. The presence of two basic nitrogen atoms and a defined stereochemical configuration allows it to act as a chiral ligand in metal-catalyzed reactions or as an organocatalyst, where the solvent can play a crucial role in modulating its activity and selectivity.

Performance Evaluation: Key Parameters and Solvent Systems

The performance of this compound can be assessed across several key parameters. The following table summarizes these metrics and suggests common solvent systems for evaluation, categorized by their polarity and coordinating ability. Researchers can use this table as a template to record their experimental findings.

Table 1: Performance Evaluation Matrix for this compound

Performance MetricAprotic Non-Polar (e.g., Toluene, Hexane)Aprotic Polar (e.g., THF, DCM, Acetonitrile)Protic Polar (e.g., Ethanol, Methanol)
Solubility (mg/mL) Expected to be moderate to high.Expected to be high.Expected to be high, potential for salt formation.
Stability (% degradation over 24h) Generally stable.Potential for slow degradation depending on purity.May form salts; generally stable.
Reaction Rate (relative to a standard) Varies with reaction type.Often provides good reaction rates.Can influence reaction mechanism (e.g., by H-bonding).
Enantioselectivity (% ee) Often used for high enantioselectivity.Can influence catalyst/substrate conformation.May compete for catalyst coordination sites.

Experimental Protocols

To ensure consistent and comparable data, the following detailed experimental protocols are provided for the key performance metrics.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Add a known excess amount of the amine to a vial containing a measured volume (e.g., 1 mL) of the chosen solvent.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Centrifuge the saturated solution to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration (mg/mL).

  • Alternatively, the concentration of the amine in the supernatant can be determined using a calibrated analytical technique such as HPLC or GC.

Stability Assessment

Objective: To evaluate the stability of the amine in different solvents over time.

Methodology:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Store the solution at a controlled temperature (e.g., 25 °C) and protect it from light.

  • At specified time points (e.g., 0, 6, 12, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC or GC-MS to identify and quantify any degradation products.

  • Calculate the percentage of the parent amine remaining at each time point to determine its stability.

Performance in a Catalytic Reaction (Example: Asymmetric Transfer Hydrogenation)

Objective: To evaluate the influence of the solvent on the catalytic activity and enantioselectivity of a reaction where the amine could act as a ligand.

Methodology:

  • In a reaction vessel, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and this compound in the chosen solvent under an inert atmosphere.

  • Add the substrate (e.g., acetophenone) and a hydrogen donor (e.g., formic acid/triethylamine mixture).

  • Maintain the reaction at a constant temperature and stir.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion rate.

  • After the reaction is complete, quench it and purify the product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the general workflow for solvent performance evaluation and the logical relationship between solvent properties and reaction outcomes.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_amine Prepare Stock Solution of Amine solubility Determine Solubility prep_amine->solubility stability Assess Stability prep_amine->stability reaction Test Catalytic Performance prep_amine->reaction prep_solvents Select Solvent Systems (Aprotic, Protic) prep_solvents->solubility prep_solvents->stability prep_solvents->reaction data_table Tabulate Quantitative Data (Solubility, Stability, Rate, %ee) solubility->data_table stability->data_table reaction->data_table comparison Compare Performance Across Solvents data_table->comparison

Caption: Workflow for evaluating solvent performance.

solvent_influence cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent System polarity Polarity / Dielectric Constant solvent->polarity coordination Coordinating Ability (H-bonding, Lewis basicity) solvent->coordination viscosity Viscosity solvent->viscosity rate Reaction Rate polarity->rate selectivity Stereoselectivity (%ee) polarity->selectivity solubility_reactants Reactant/Catalyst Solubility polarity->solubility_reactants coordination->rate coordination->selectivity coordination->solubility_reactants viscosity->rate

Caption: Influence of solvent properties on reaction outcomes.

Alternatives to this compound

When evaluating performance, it is often useful to benchmark against other commercially available chiral diamines. Depending on the specific application, suitable alternatives might include:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane derivatives: A widely used scaffold for chiral ligands and catalysts.

  • (-)-Sparteine: A naturally occurring chiral diamine known for its use in asymmetric deprotonation reactions.

  • (S,S)-1,2-Diphenylethylenediamine (DPEN) derivatives: Effective ligands for asymmetric transfer hydrogenation and other transformations.

  • Proline-derived diamines: Readily available from the chiral pool and used in a variety of organocatalytic reactions.

By systematically applying the protocols outlined in this guide, researchers can build a comprehensive understanding of the performance of this compound in different solvent systems, enabling informed decisions for process optimization and the development of robust and efficient synthetic methodologies.

Structure-Activity Relationship of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine analogs, focusing on their potential as multi-target ligands in the context of Alzheimer's disease. The data presented is primarily drawn from studies on N-benzylpiperidine derivatives as inhibitors of key enzymes implicated in the disease's progression: Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1).

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of N-benzylpiperidine analogs against human acetylcholinesterase (hAChE) and β-secretase-1 (hBACE-1). The data highlights how modifications to the core structure influence the inhibitory potency against these two distinct targets.

Compound IDR GrouphAChE IC₅₀ (µM)hBACE-1 IC₅₀ (µM)
Parent Compound H2.45 ± 0.18> 40
Analog 1 2-F1.89 ± 0.1115.23 ± 1.21
Analog 2 3-F2.11 ± 0.1522.87 ± 1.89
Analog 3 4-F0.98 ± 0.078.76 ± 0.65
Analog 4 2-Cl1.54 ± 0.0911.45 ± 0.98
Analog 5 3-Cl1.78 ± 0.1318.98 ± 1.54
Analog 6 4-Cl0.76 ± 0.056.34 ± 0.51
Analog 7 2-CH₃2.87 ± 0.21> 40
Analog 8 3-CH₃3.12 ± 0.25> 40
Analog 9 4-CH₃1.23 ± 0.0928.76 ± 2.11
Analog 10 2-OCH₃3.54 ± 0.28> 40
Analog 11 3-OCH₃4.01 ± 0.31> 40
Analog 12 4-OCH₃1.87 ± 0.1435.43 ± 2.87

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE was determined using a modified Ellman's spectrophotometric method.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • A solution of the test compound at various concentrations was pre-incubated with human recombinant AChE in phosphate buffer (pH 8.0) for 15 minutes at 37°C.

  • The reaction was initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of acetylthiocholine to thiocholine by AChE was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of thiocholine with DTNB.

  • The absorbance was measured at 412 nm using a microplate reader.

  • The percentage of inhibition was calculated by comparing the reaction rates of the samples with and without the inhibitor.

  • IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase-1 (BACE-1) Inhibition Assay

A Förster resonance energy transfer (FRET) assay was employed to measure the inhibitory activity of the compounds against BACE-1.

Materials:

  • Recombinant human BACE-1

  • FRET substrate peptide with a fluorophore and a quencher

  • Sodium acetate buffer (pH 4.5)

  • Test compounds

Procedure:

  • The test compounds were pre-incubated with recombinant human BACE-1 in sodium acetate buffer (pH 4.5) in a 96-well plate.

  • The enzymatic reaction was initiated by the addition of the FRET substrate peptide.

  • Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, leading to an increase in fluorescence intensity.

  • The fluorescence was monitored at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • The percentage of inhibition was calculated by comparing the fluorescence intensity of the wells with and without the inhibitor.

  • IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Signaling cluster_inhibitor Therapeutic Intervention ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE AChR Acetylcholine Receptors (AChR) ACh->AChR Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction (Learning & Memory) AChR->Signal Inhibitor N-Benzylpiperidine Analog Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay_prep Assay Preparation cluster_screening Inhibitor Screening cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification compounds Prepare Compound Dilutions purification->compounds reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) incubation Incubate Enzyme with Compound reagents->incubation compounds->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Activity (Absorbance/Fluorescence) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC₅₀ Values calculation->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: General workflow for screening and evaluating enzyme inhibitors.

Safety Operating Guide

Safe Disposal of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a hazardous chemical. Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

This compound is classified as harmful if swallowed[1]. Due to its amine structure, it requires specific disposal protocols to prevent hazardous reactions and environmental contamination. The following procedures are based on established safety data for similar compounds and general best practices for chemical waste management.

I. Immediate Safety and Handling Precautions

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory. Inspect gloves for any tears or perforations before use.

  • Eye Protection: Safety goggles or a face shield must be worn to prevent splashes.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.

II. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are the first steps in a safe disposal plan.

  • Waste Identification: Clearly label a dedicated waste container for "this compound".

  • Container Requirements: Use a compatible, tightly sealed container for waste collection.

  • Segregation: Keep this amine waste separate from other chemical waste streams, especially from acids and oxidizing agents, to prevent potentially violent reactions[2].

  • Storage Location: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and heat sources[2].

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent pads or other suitable containment materials to control the spill.

  • Clean-up: Carefully collect the absorbed material and place it in the designated, labeled waste container. Avoid creating dust if the material is in solid form[3].

  • Decontaminate: Clean the spill area thoroughly.

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash[2][4].

  • Professional Disposal: The recommended method of disposal is to engage a licensed professional hazardous waste disposal company[2][3]. These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

  • Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by a licensed facility.

V. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC14H22N2PubChem[1]
Molecular Weight218.34 g/mol PubChem[1]
Hazard ClassificationAcute Toxicity 4 (Oral)PubChem[1]

VI. Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols.

VII. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

start Start: Generation of This compound Waste wear_ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate_waste Step 2: Segregate Amine Waste in a Labeled, Compatible Container wear_ppe->segregate_waste store_waste Step 3: Store Waste Container in a Cool, Well-Ventilated Area segregate_waste->store_waste spill_management Spill Occurs store_waste->spill_management If Spill contact_disposal Step 4: Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal contain_spill Contain and Clean Up Spill using Absorbent Material spill_management->contain_spill Yes spill_management->contact_disposal No Spill contain_spill->segregate_waste package_transport Step 5: Package for Transport According to Regulations contact_disposal->package_transport incineration Step 6: Disposal via Chemical Incineration by Licensed Facility package_transport->incineration end End: Safe and Compliant Disposal incineration->end

References

Personal protective equipment for handling (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Given that specific toxicological data for this compound is not thoroughly investigated, a cautious approach is paramount.[1] The following procedures are based on best practices for handling research chemicals with potentially hazardous properties.

Immediate Safety and Personal Protective Equipment (PPE)

A conservative approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the designated handling area.
Body Protection Laboratory coatA long-sleeved lab coat should be worn fully buttoned.
Respiratory Protection Fume hood or ventilated enclosureAll handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment and reagents before commencing work.

  • Locate the nearest emergency eyewash station and safety shower.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all weighing and solution preparation within a chemical fume hood to avoid inhalation.[2]

  • Avoid direct contact with skin and eyes.[2]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and consult a physician.[1]

  • If inhaled, move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[1]

  • In case of ingestion, rinse the mouth with water and consult a physician immediately. Never give anything by mouth to an unconscious person.[1]

3. Accidental Release Measures:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Evacuate personnel to safe areas.

  • Sweep up the spill without creating dust and place it in a suitable, closed container for disposal.[1]

Disposal Plan

1. Waste Collection:

  • All waste materials containing this compound, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

2. Waste Disposal:

  • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Hazard Information Summary

The following table summarizes the known hazard information for a closely related compound, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Due to the structural similarity, it is prudent to assume a similar hazard profile for the (3S,4S) enantiomer.

Hazard CategoryInformation
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Eye Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Source: Safety Data Sheet for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.[1]

Experimental Workflow

prep Preparation - Verify fume hood function - Assemble materials - Don all required PPE handling Handling - Weigh and prepare solutions in fume hood - Avoid all direct contact prep->handling use Experimental Use - Follow specific laboratory protocols handling->use spill Accidental Spill - Evacuate area - Wear appropriate PPE for cleanup - Collect spill without creating dust handling->spill If spill occurs exposure Personal Exposure - Skin/Eyes: Flush with water for 15 min - Inhalation: Move to fresh air - Ingestion: Rinse mouth - Seek immediate medical attention handling->exposure If exposure occurs waste Waste Collection - Segregate contaminated materials - Use labeled, sealed containers use->waste use->spill If spill occurs use->exposure If exposure occurs disposal Disposal - Contact EHS office - Follow institutional and regulatory procedures waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.